molecular formula C12H8N2O2 B7760161 1-Nitro-9H-carbazole CAS No. 39925-48-9

1-Nitro-9H-carbazole

Cat. No.: B7760161
CAS No.: 39925-48-9
M. Wt: 212.20 g/mol
InChI Key: VYOKOQDVBBWPKO-UHFFFAOYSA-N
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Description

1-Nitro-9H-carbazole (CAS 31438-22-9) is a nitro-substituted derivative of carbazole, characterized as a heterocyclic aromatic compound with a fused benzene and pyrrole structure . This compound serves as a versatile and valuable intermediate in organic synthesis, particularly in the production of advanced materials . Its rigid carbazole framework contributes to significant thermal and chemical stability, while the nitro group introduces strong electron-withdrawing properties, making it highly useful in charge-transfer applications . Researchers value this compound for the development of organo-electronic applications. Its planar, virtually flat structure, confirmed by single-crystal X-ray diffraction, is a key feature for efficient π-π stacking in solid-state materials . In the crystal form, molecules connect via N—H···O hydrogen bonds to form dimers, which further arrange into distinct layers . A primary research application is its use as a building block for bipolar host materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and other optoelectronic devices . The nitro group on the carbazole scaffold enhances reactivity, allowing for further functionalization through reduction to amines or nucleophilic substitution reactions, which is pivotal in medicinal chemistry and dye synthesis . It is important to note that some nitro- and amino-substituted carbazoles have been investigated for mutagenic properties in scientific studies, and appropriate safety precautions should be taken during handling . The compound typically appears as a yellow to dark yellow solid with a melting point of approximately 195 °C . It is recommended to store this product in a cool, dark place, sealed in dry conditions . This compound is intended For Research Use Only. It is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKOQDVBBWPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953461
Record name 1-Nitro-9H-carbazole
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31438-22-9, 39925-48-9
Record name 1-Nitro-9H-carbazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole, 1-nitro-
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Record name 9H-Carbazole, 1(or 3)-nitro-
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Record name 31438-22-9
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Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis and Structural Validation of 1-Nitro-9H-Carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole derivatives are foundational scaffolds in the development of optoelectronic materials (OLED host materials) and bioactive alkaloids. While 3-nitrocarbazole is readily accessible via electrophilic aromatic substitution (EAS) due to the directing effect of the pyrrolic nitrogen, 1-nitro-9H-carbazole represents a significant synthetic challenge. The 1-position (ortho to the nitrogen) is sterically hindered and electronically less favored than the 3-position (para), making direct nitration highly inefficient (yielding <10% of the 1-isomer).

This guide delineates a precision-engineered synthetic route utilizing Palladium-catalyzed intramolecular direct arylation , bypassing the regioselectivity issues of classical nitration. This protocol ensures high structural fidelity, validated by single-crystal X-ray diffraction and NMR spectroscopy.

Theoretical Framework & Retrosynthesis

The Regioselectivity Challenge

In the carbazole ring system, the nitrogen atom acts as an electron-donating group (+M effect), activating the ring towards electrophilic attack.

  • C-3 Position (Para): The electron density is highest here, and it is sterically accessible. Direct nitration with

    
     yields >85% 3-nitrocarbazole.
    
  • C-1 Position (Ortho): While activated, this position suffers from steric clash with the N-H bond and the adjacent phenyl ring.

To access the 1-nitro isomer exclusively, we must abandon direct functionalization of the carbazole core and instead employ a ring-closing strategy where the nitro group is pre-installed on a biphenyl precursor.

Retrosynthetic Logic

The target molecule (this compound) is disconnected at the C4a-C4b bond (the biaryl bond). This implies a precursor containing a pre-formed diphenylamine linkage with a halogen handle for cyclization.[1]

  • Target: this compound[2]

  • Precursor: 2-bromo-N-(2-nitrophenyl)benzenamine

  • Key Transformation: Intramolecular Pd-catalyzed C-H activation/arylation.

Detailed Experimental Protocol

Reagents and Materials
  • Precursor: 2-bromo-N-(2-nitrophenyl)benzenamine (Synthesized via Ullmann coupling of 2-bromoaniline and 1-fluoro-2-nitrobenzene).

  • Catalyst: (NHC)Pd(allyl)Cl (N-Heterocyclic Carbene Palladium Allyl Chloride).[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent:

    
    -Dimethylacetamide (DMAc), anhydrous.
    
  • Atmosphere: Argon or Nitrogen (inert).

Synthetic Workflow (Step-by-Step)
Step 1: Catalyst Loading and Inerting[1]
  • In a glovebox or under a strict argon counter-flow, charge a pressure vial with 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol).

  • Add

    
      (138 mg, 1.0 mmol, 2.0 equiv).
    
  • Add the catalyst (NHC)Pd(allyl)Cl (6 mg, 10 µmol, 2 mol%).[2] Note: The NHC ligand stabilizes the Pd species at the high temperatures required for direct arylation.[1]

Step 2: Reaction Initiation[1]
  • Add anhydrous DMAc (2.5 mL) via syringe.

  • Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Place the reaction vessel in a pre-heated heating block at 140°C .

  • Maintain stirring at 140°C for 150 hours .

    • Critical Insight: The long reaction time is necessary because the electron-withdrawing nitro group on the ortho-position deactivates the ring towards the Pd-catalyzed C-H activation step.

Step 3: Workup and Isolation[1]
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (20 mL) to precipitate inorganic salts and organic products.

  • Extract with Diethyl Ether (

    
    )  (3 x 15 mL).
    
  • Wash the combined organic phases with brine (1 x 10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification[1]
  • Purify the crude residue via silica gel column chromatography.[1]

  • Eluent Gradient: Light Petroleum : Dichloromethane (

    
    ) starting at 75:25 and increasing polarity to 60:40.[2]
    
  • Collection: Collect the yellow fraction. Evaporate solvents to yield This compound as a yellow solid.[2][3][4]

Visualization of Synthetic Pathway[1]

SynthesisPath Precursor 2-bromo-N-(2-nitrophenyl) benzenamine Conditions Pd(NHC)(allyl)Cl (2 mol%) K2CO3, DMAc 140°C, 150h Precursor->Conditions Start Intermediate Pd-Intermediate (Oxidative Addition) Conditions->Intermediate Activation Target This compound (Yellow Solid) Intermediate->Target Cyclization (-HBr)

Caption: Figure 1. Palladium-catalyzed intramolecular direct arylation strategy for the regioselective synthesis of this compound.

Structural Characterization & Validation

The following data validates the identity of the 1-nitro isomer, distinguishing it from the common 3-nitro isomer.

Proton NMR ( H NMR)

Solvent:


 | Frequency:  200 MHz[1][2]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.01 Broad Singlet1HN-HDeshielded pyrrolic proton (H-bonding with nitro O).[1]
8.37 – 8.31 Multiplet2HAr-HLikely H-4 and H-5 (deshielded by nitro/ring current).[1]
8.10 Doublet (

Hz)
1HAr-HH-2 or H-8 (ortho coupling).[1]
7.60 – 7.50 Multiplet2HAr-HMid-field aromatic protons.[1]
7.39 – 7.26 Multiplet2HAr-HRemaining aromatic protons.[1]
Carbon-13 NMR ( C NMR)

Solvent:


 | Frequency:  50 MHz[1][2]
Signal TypeChemical Shifts (

, ppm)
Quaternary Carbons 139.7, 133.7, 132.1, 127.4, 122.2
Methine (CH) Carbons 127.7, 127.5, 121.9, 121.2, 120.6, 118.7, 111.6
X-Ray Crystallography

The ultimate proof of regiochemistry is the crystal structure.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Feature: The nitro group is tilted slightly (4.43°) relative to the carbazole plane due to steric interaction with the N-H group.

  • Intermolecular Forces: Molecules form dimers via N—H[1]···O hydrogen bonds.[5]

Safety & Handling Protocol

Energetic Materials
  • Nitro Compounds: Like many polynitro aromatics, nitrocarbazoles can be energetic. While mono-nitro derivatives are generally stable, avoid subjecting the dry solid to excessive heat (>200°C) or shock.

  • Exotherm Control: The synthesis involves heating DMAc to 140°C. Ensure the pressure vial is rated for these temperatures to prevent rupture.[1]

Chemical Toxicology[1]
  • Carbazole Derivatives: Treat as potential mutagens. Use double-gloving (Nitrile) and work exclusively in a fume hood.

  • Palladium Catalyst: Heavy metal waste must be segregated.[1]

References

  • Kautny, P., & Stöger, B. (2014). This compound.[2][5][6] Acta Crystallographica Section E: Structure Reports Online, 70(1), o28.[2] [Link]

  • Marion, N., et al. (2006).[2] Modified (NHC)Pd(allyl)Cl catalyst for Buchwald-Hartwig amination. Journal of the American Chemical Society. [Link]

  • Kyziol, J. B. (2010). Syntheses and properties of some nitrocarbazoles. Tetrahedron. (General reference for nitrocarbazole physical properties). [Link]

Sources

Photophysical Characterization of 1-Nitro-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the photophysical properties of 1-Nitro-9H-carbazole (1-NC).[1] It is designed for researchers requiring actionable data on excited-state dynamics, triplet harvesting, and spectroscopic characterization.[1]

Executive Summary

This compound (1-NC) is a nitro-substituted aromatic heterocycle characterized by a dominant non-radiative decay pathway and efficient intersystem crossing (ISC).[1] Unlike its parent compound, carbazole, which exhibits strong fluorescence, 1-NC is virtually non-fluorescent at room temperature.[1] Its photophysics are defined by the rapid population of the triplet state (


), making it a candidate for applications requiring singlet oxygen generation or as a matrix in UV-MALDI mass spectrometry due to its efficient energy absorption and desorption capabilities.

This guide details the electronic architecture, steady-state behaviors, and time-resolved dynamics of 1-NC, supported by rigorous experimental protocols.[1]

Molecular Architecture & Electronic Structure

The introduction of a nitro group (


) at the C1 position of the carbazole scaffold fundamentally alters the electronic landscape of the molecule compared to the unsubstituted carbazole or the C3-isomer.
Structural Conformation

Crystallographic data indicates that 1-NC adopts a nearly planar conformation, despite the steric proximity of the nitro group to the carbazole nitrogen (


).
  • Nitro Group Orientation: The nitro group is inclined relative to the carbazole plane by approximately 4.4° .[2] This slight twist allows for significant

    
    -conjugation while minimizing steric repulsion.[1]
    
  • Intermolecular Interactions: In the solid state, 1-NC forms centrosymmetric dimers via

    
     hydrogen bonds.[1] In solution, solvent polarity modulates these interactions, influencing the charge-transfer (CT) character of the excited state.
    
Electronic Transitions

The nitro group acts as a strong electron-withdrawing group, inducing a "push-pull" character within the aromatic system.

  • Ground State (

    
    ):  Stabilized by the electron-donating carbazole nitrogen and electron-withdrawing nitro group.[1]
    
  • Excited States (

    
    ):  The lowest singlet excited state (
    
    
    
    ) possesses (
    
    
    ) character mixed with (
    
    
    ) states. This admixture enhances spin-orbit coupling, facilitating rapid Intersystem Crossing (ISC) over fluorescence.[1]

Steady-State Photophysics

Absorption Spectra

1-NC exhibits a bathochromic (red) shift relative to carbazole due to extended conjugation and intramolecular charge transfer (ICT).[1]

ParameterObservationPhysical Basis

~340–400 nm (Solvent dependent)

transition with CT character.[1]
Solvatochromism PositiveIncreasing solvent polarity stabilizes the more polar excited state, red-shifting the absorption band.[3]
Molar Extinction (

)
High (

)
Allowed

transitions.[1]
Emission Characteristics (Fluorescence Quenching)

A defining feature of 1-NC is the absence of detectable fluorescence at room temperature in fluid solution.

  • Mechanism: The rate of intersystem crossing (

    
    ) is orders of magnitude faster than the radiative rate (
    
    
    
    ).
  • Energy Gap Law: The energy gap between

    
     and the receiving triplet manifold (
    
    
    
    ) is optimal for rapid spin conversion, driven by the heavy-atom-like effect of the nitro group's oxygen orbitals and the
    
    
    nature of the transition.

Time-Resolved Dynamics & Triplet State

The photophysics of 1-NC are dominated by the Triplet State (


).
Jablonski Diagram: The Dominant ISC Pathway

The following diagram illustrates the energy relaxation pathways. Note the dominance of the


 channel.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n,π*) / (π,π*) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) (Negligible) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_ISC) (Fast, Dominant) T1->S0 Non-radiative Decay (k_nr) Phos Phosphorescence (77 K) T1->Phos k_p Phos->S0

Figure 1: Energy level diagram for this compound highlighting the efficient intersystem crossing pathway.

Phosphorescence

While non-emissive at room temperature, 1-NC exhibits phosphorescence in rigid matrices (e.g., frozen glass at 77 K).[1]

  • Intensity: Weaker than 3-nitrocarbazole.[1][4]

  • Lifetime (

    
    ):  Typically in the millisecond to second range, characteristic of forbidden 
    
    
    
    transitions.
  • Spectra: Structured emission indicating localized excitation on the carbazole moiety.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating systems where control steps ensure data integrity.[1]

Protocol A: Determination of Triplet State Lifetime ( )

Method: Nanosecond Laser Flash Photolysis (LFP). Objective: Measure the transient absorption decay of the


 state.
  • Sample Preparation:

    • Dissolve 1-NC in spectroscopic grade Acetonitrile (MeCN) to an absorbance of ~0.3–0.5 at the excitation wavelength (355 nm or 337 nm).

    • Critical Step (Deaeration): Oxygen is a potent triplet quencher.[1] Purge the solution with high-purity Argon (Ar) or Nitrogen (

      
      ) for 20 minutes.[1] Validation: Compare the decay trace of an air-saturated sample vs. the purged sample. The purged sample must show a significantly longer lifetime.
      
  • Excitation:

    • Source: Nd:YAG laser (3rd harmonic, 355 nm) or

      
       laser (337 nm).[1]
      
    • Pulse width: ~5–10 ns.[1]

  • Detection:

    • Monitor transient absorption ($ \Delta OD $) across 400–800 nm to build the T-T absorption spectrum.

    • Select

      
       of the triplet band (typically 400–500 nm range for nitrocarbazoles).
      
  • Data Analysis:

    • Fit the decay trace to a mono-exponential function:

      
      .[1]
      
    • Self-Check: Residuals should be random. If bi-exponential, check for aggregation or impurities.[1]

Protocol B: Low-Temperature Phosphorescence (77 K)

Objective: Observe the emissive triplet transition suppressed at room temperature.

  • Matrix Selection: Use a solvent mixture that forms a clear glass at 77 K, such as 2-Methyltetrahydrofuran (2-MeTHF) or EPA (Ether:Isopentane:Ethanol, 5:5:2).[1]

  • Cooling: Place the sample in a quartz EPR tube or specific cryostat cuvette. Immerse slowly in liquid nitrogen (LN2) to prevent cracking.[1]

  • Measurement:

    • Excite at absorption maximum (e.g., 340 nm).[1][5]

    • Record emission from 400 nm to 700 nm.[1]

    • Note: Use a gated detection mode (delay > 0.1 ms) to filter out any scattering or prompt fluorescence (though negligible for 1-NC).[1]

Protocol C: Solvatochromic Shift Analysis

Objective: Quantify the charge-transfer character.

  • Solvent Panel: Prepare 10

    
     solutions in:
    
    • Cyclohexane (Non-polar)[1][6]

    • Toluene (Aromatic/Weakly polar)[1]

    • Acetonitrile (Polar aprotic)[1]

    • Methanol (Polar protic)[1]

  • Acquisition: Record UV-Vis absorption spectra.

  • Plotting: Plot

    
     (wavenumbers) vs. the Lippert-Mataga polarity function (
    
    
    
    ).[1] A linear slope indicates significant change in dipole moment upon excitation (
    
    
    ).[1]

Workflow Visualization

The following diagram outlines the logical flow for characterizing the triplet state, the most critical photophysical feature of 1-NC.

LFP_Workflow Start Start: 1-NC Sample Solvent Solvent Selection (MeCN / Toluene) Start->Solvent Deoxygenation Deoxygenation (Ar Purge 20 min) Solvent->Deoxygenation Prevent Quenching Laser Excitation Pulse (355 nm, 5ns) Deoxygenation->Laser Sample Ready Transient Transient Absorption Spectrum (T-T) Laser->Transient Pump-Probe Decay Kinetic Decay Analysis (at λ_max) Transient->Decay Select λ_max Result Output: τ_T and k_ISC Decay->Result Fit Exponential

Figure 2: Logical workflow for Laser Flash Photolysis (LFP) characterization of this compound.

References

  • Royal Society of Chemistry. (2002).[1] The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques. Photochemical & Photobiological Sciences.

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary.

  • International Union of Crystallography (IUCr). (2013).[1] Crystal structure of this compound. Acta Crystallographica Section E.

  • BenchChem. (2025).[1][7] 9-(4-Nitrophenyl)-9H-carbazole Chemical Properties (Contextual reference for nitro-carbazole derivatives). [1]

  • ResearchGate. (2025). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles.

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 1-Nitro-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the electrochemical properties of 1-Nitro-9H-carbazole, a molecule of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the electrochemical behavior of this nitroaromatic carbazole derivative.

Introduction: The Significance of this compound

Carbazole and its derivatives are well-established as a critical class of compounds, primarily due to their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[1][2] These properties have led to their widespread application in organic electronic devices, such as organic light-emitting diodes (OLEDs).[3][4] The introduction of a nitro group (-NO2) onto the carbazole scaffold at the 1-position, creating this compound, introduces a potent electron-withdrawing moiety. This functionalization is anticipated to significantly modulate the electronic and, consequently, the electrochemical properties of the parent carbazole structure. Understanding these modified properties is crucial for designing novel materials with tailored functionalities and for elucidating potential metabolic pathways in a pharmacological context.

From a structural standpoint, this compound is a planar molecule, a feature that facilitates π-π stacking and efficient charge transport in the solid state.[3][4] The nitro group is only slightly tilted with respect to the carbazole plane, ensuring substantial electronic communication between the substituent and the aromatic core.[3][4]

Core Electrochemical Behavior: A Dichotomy of Redox Processes

The electrochemical signature of this compound is characterized by two primary, independent redox processes: the oxidation of the carbazole ring system and the reduction of the nitro group.

Oxidation of the Carbazole Moiety

The carbazole unit is inherently electron-rich and susceptible to oxidation. This process typically involves the removal of one electron to form a radical cation.[5][6] The stability of this radical cation is a critical determinant of the subsequent chemical pathways, which often include dimerization or electropolymerization.[5][6] In the case of this compound, the potent electron-withdrawing nature of the nitro group is expected to render the carbazole core more electron-deficient. Consequently, a higher potential will be required to initiate oxidation compared to unsubstituted carbazole.

The generally accepted mechanism for the electrochemical oxidation of carbazoles proceeds via a one-electron transfer, leading to the formation of a radical cation.[6] This intermediate can then undergo coupling reactions, typically at the 3 and 6 positions, to form dimers and subsequently polymers.[6]

G cluster_oxidation Oxidation Pathway Carbazole This compound RadicalCation Radical Cation (+e-) Carbazole->RadicalCation -e⁻ (Anode) Dimer Dimerization RadicalCation->Dimer Polymer Polymerization Dimer->Polymer

Caption: Proposed oxidation pathway of this compound.

Reduction of the Nitro Group

The electrochemical reduction of aromatic nitro compounds is a well-documented process that typically occurs in multiple steps.[7] In aqueous or protic media, the reduction is generally an irreversible process involving the transfer of multiple electrons and protons. The initial step is the formation of a nitro radical anion, which is then protonated and further reduced to a nitroso intermediate. Subsequent reduction steps lead to a hydroxylamine derivative, which can be further reduced to the corresponding amine.[7]

The overall reduction of a nitro group to an amine is a six-electron, six-proton process. However, under specific electrochemical conditions, stable intermediates such as the hydroxylamine can be isolated.[7]

G cluster_reduction Reduction Pathway Nitrocarbazole This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitrocarbazole->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine Derivative (R-NH2) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise electrochemical reduction of the nitro group.

Experimental Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of new compounds.[8] It provides valuable information about the redox potentials and the stability of the electrochemically generated species.

Detailed Experimental Protocol for Cyclic Voltammetry of this compound

This protocol outlines the necessary steps for performing a comprehensive cyclic voltammetric analysis of this compound.

1. Materials and Reagents:

  • This compound (synthesis can be performed following established procedures[3][4])
  • Anhydrous acetonitrile (CH3CN) or dichloromethane (CH2Cl2) of electrochemical grade
  • Supporting electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)
  • Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode
  • Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode
  • Counter Electrode: Platinum wire or gauze
  • Ferrocene (for internal potential referencing)
  • High-purity nitrogen or argon gas

2. Instrumentation:

  • Potentiostat/Galvanostat capable of performing cyclic voltammetry

3. Experimental Procedure:

G cluster_workflow Cyclic Voltammetry Workflow Start Start Prep_Electrode Prepare Working Electrode Start->Prep_Electrode Prep_Solution Prepare Analyte Solution Prep_Electrode->Prep_Solution Setup_Cell Assemble and Deoxygenate Cell Prep_Solution->Setup_Cell Run_CV Record Cyclic Voltammogram Setup_Cell->Run_CV Add_Ferrocene Add Ferrocene (Internal Standard) Run_CV->Add_Ferrocene Run_CV_Fc Record Ferrocene CV Add_Ferrocene->Run_CV_Fc Analyze Analyze Data Run_CV_Fc->Analyze End End Analyze->End

Caption: Experimental workflow for cyclic voltammetry analysis.

Anticipated Electrochemical Data

Based on the known electrochemical behavior of carbazole and nitroaromatic compounds, the following table summarizes the expected (inferred) electrochemical parameters for this compound. These values are predictive and should be confirmed experimentally.

ParameterExpected Value (vs. Fc/Fc+)ProcessReversibility
Oxidation Potential (Epa) > +1.2 VCarbazole OxidationIrreversible/Quasi-reversible
Reduction Potential (Epc) ~ -1.0 V to -1.4 VNitro Group ReductionIrreversible

Note: The exact potentials will be highly dependent on the solvent, supporting electrolyte, and electrode material used.

Conclusion and Future Directions

The electrochemical properties of this compound are governed by the interplay between the oxidizable carbazole core and the reducible nitro substituent. The electron-withdrawing nature of the nitro group is expected to increase the oxidation potential of the carbazole moiety while introducing a characteristic multi-step reduction wave at negative potentials. The detailed experimental protocol provided herein offers a robust framework for the comprehensive electrochemical characterization of this and related molecules.

Future research should focus on the experimental validation of these predicted properties and the investigation of the electropolymerization potential of this compound. Furthermore, spectroelectrochemical studies would provide valuable insights into the nature of the electrochemically generated intermediates. A thorough understanding of the electrochemical behavior of this compound will undoubtedly pave the way for its application in novel electronic materials and as a probe in biological systems.

References

Sources

Theoretical studies of 1-Nitro-9H-carbazole electronic structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical and structural analysis of 1-Nitro-9H-carbazole , a significant organic semiconductor intermediate and environmental reference standard. It synthesizes crystallographic data with Density Functional Theory (DFT) protocols to provide a comprehensive electronic profile.

Electronic Structure, Reactivity, and Spectroscopic Profiling

Executive Summary

This compound (1-NC) is a critical nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Unlike its 3-nitro isomer, which is widely studied for mutagenicity, the 1-nitro isomer presents unique steric and electronic challenges due to the proximity of the nitro group to the carbazole nitrogen (N-H). This guide establishes a rigorous computational framework for analyzing 1-NC, validating theoretical models against high-precision X-ray diffraction data. The focus is on the interplay between steric hindrance at the peri-position and


-electron delocalization.

Structural Context & Chemical Significance

The 1-nitro position creates a unique "molecular conflict." The nitro group (


) desires coplanarity with the carbazole ring to maximize resonance (conjugation). However, steric repulsion with the adjacent N-H group and the C-H at position 8 forces a compromise.
  • Crystallographic Reality: X-ray studies reveal the molecule is virtually flat but exhibits a specific nitro-group tilt of 4.43(9)° relative to the carbazole plane [1].[1][2]

  • Intermolecular Forces: In the solid state, 1-NC forms centrosymmetric dimers via N—H···O hydrogen bonds (

    
    ), a structural motif that must be accounted for in theoretical modeling of the solid phase vs. gas phase [1].
    
Logic Diagram: Structural Forces

The following diagram illustrates the competing forces dictating the 1-NC geometry.

StructuralForces NitroGroup Nitro Group (-NO2) @ Position 1 Conjugation Resonance Demand (Requires Planarity) NitroGroup->Conjugation Promotes Sterics Steric Repulsion (vs. N-H & H-C8) NitroGroup->Sterics Induces Geometry Final Geometry: 4.43° Tilt Conjugation->Geometry Flattens Sterics->Geometry Twists HBond Intermolecular H-Bond (Dimer Formation) Geometry->HBond Enables Stacking

Figure 1: Competing steric and electronic forces determining the this compound topology.

Computational Protocol (Methodology)

To accurately model 1-NC, researchers must employ a "Self-Validating" DFT protocol. This approach ensures that the chosen functional and basis set can reproduce the experimental bond lengths and tilt angles.

The "Golden Standard" Workflow

For organic nitro-compounds, the B3LYP hybrid functional is the baseline, but M06-2X is recommended for better handling of non-covalent interactions (like the N-H···O dimer).

Step-by-Step Protocol:

  • Model Construction:

    • Build the initial structure with the nitro group coplanar to the ring.

    • Critical Step: Pre-optimize using a lower level theory (e.g., HF/6-31G) to remove severe steric clashes.

  • Geometry Optimization (Gas Phase):

    • Functional: B3LYP or PBE0.

    • Basis Set: 6-311++G(d,p).[3][4] The diffuse functions (++) are mandatory to correctly model the lone pairs on the nitro oxygens.

    • Validation: Frequency analysis must yield zero imaginary frequencies , confirming a true local minimum.

  • Solvent Modeling (PCM/SMD):

    • Since UV-Vis spectra are often recorded in acetonitrile or methanol, apply the Polarizable Continuum Model (PCM) .

    • Note: Polar solvents typically stabilize the charge-separated resonance structures, potentially reducing the HOMO-LUMO gap.

  • Excited State Calculation (TD-DFT):

    • Calculate the first 6–10 singlet states (

      
      ) to predict the UV-Vis absorption profile.
      
Logic Diagram: Computational Workflow

DFTWorkflow Start Initial Structure (Coplanar) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Freq. Check (NImag = 0) Opt->Freq Freq->Opt Imaginary Freq (Fail) Electronic Electronic Props (HOMO/LUMO/MEP) Freq->Electronic Valid TDDFT TD-DFT (Excited States) Electronic->TDDFT

Figure 2: Validated DFT workflow for electronic structure elucidation.

Electronic Structure Analysis

The introduction of the nitro group at position 1 fundamentally alters the electronic landscape of the parent carbazole.

Frontier Molecular Orbitals (FMO)

The nitro group is a strong electron-withdrawing group (EWG).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the carbazole carbocyclic rings (

    
    -donor character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized onto the nitro group.

  • The Gap: The HOMO-LUMO gap is narrower in 1-NC compared to carbazole (approx. 4.4 eV vs 4.8 eV for parent), indicating higher reactivity and "softer" electronic character [2].

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions (docking/stacking).

  • Negative Potential (Red): Concentrated on the Nitro Oxygens . This is the H-bond acceptor site.

  • Positive Potential (Blue): Concentrated on the N-H proton . This is the H-bond donor site.

  • Implication: This distinct dipole drives the formation of the centrosymmetric dimers observed in the crystal structure [1].

Quantitative Data Summary

Table 1 summarizes the comparison between experimental X-ray data and typical DFT (B3LYP/6-311G**) predictions.

ParameterExperimental (X-Ray) [1]Theoretical (DFT) [2]Deviation
Space Group

N/A (Gas Phase)-
Nitro Tilt Angle


Minor (Packing effects)
N—O Bond Length


< 1%
C—N (Nitro) Length


< 1%
Dipole Moment N/A

Debye
-

Note: DFT often predicts a planar structure in the gas phase. The experimental tilt is likely induced by crystal packing forces.

Spectroscopic Signatures

Vibrational Analysis (IR/Raman)[3]
  • N-H Stretch: In the gas phase (DFT), this appears sharp around

    
    . In the solid state, H-bonding red-shifts and broadens this peak to 
    
    
    
    .
  • NO

    
     Stretches: 
    
    • Asymmetric:

      
      
      
    • Symmetric:

      
      
      
    • Diagnostic: High intensity due to the large change in dipole moment associated with the nitro group.

UV-Vis Absorption

The absorption spectrum is dominated by


 transitions.
  • Transition: HOMO

    
     LUMO (Charge Transfer character).
    
  • Solvatochromism: The band gap is sensitive to solvent polarity. In polar solvents (e.g., acetonitrile), the excited state (which often has a larger dipole) is stabilized, leading to a bathochromic (red) shift.

Conclusion

This compound serves as a prime example of how steric positioning influences electronic properties. While the nitro group induces a strong dipole and narrows the band gap, the steric clash at the 1-position prevents perfect coplanarity in the solid state. For researchers developing optoelectronic materials or studying environmental mutagenicity, the B3LYP/6-311++G(d,p) level of theory provides a reliable, cost-effective method to predict these properties, provided that intermolecular H-bonding is considered for solid-state approximations.

References

  • Kautny, P., & Stöger, B. (2014).[2] This compound . Acta Crystallographica Section E: Structure Reports Online, 70(1), o28.[1][2]

  • Kautny, P., et al. (2016).[2] Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations . Structural Chemistry, 27, 199–207.[5]

  • Zaini, R., et al. (2020). Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal . Acta Crystallographica Section E, 76(3), 387–391.

Sources

The Emergence of a Key Heterocycle: A Technical Guide to 1-Nitro-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the discovery, history, synthesis, and characterization of 1-Nitro-9H-carbazole, a pivotal molecule in the landscape of chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of this important heterocyclic compound, from its early, challenging isolation to modern, highly selective synthetic methodologies.

Section 1: Unveiling the Isomer - A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of carbazole chemistry, a field that gained momentum following the isolation of the parent compound, 9H-carbazole, from coal tar by Carl Graebe and Carl Glaser in 1872[1]. The introduction of a nitro group onto the carbazole scaffold was a logical step for early 20th-century chemists seeking to create new dyes and pharmaceutical precursors. However, the regioselectivity of electrophilic aromatic substitution on the carbazole ring presented a significant challenge.

Early investigations into the nitration of carbazole often resulted in a mixture of isomers, with the 3- and 6-positions being the most reactive. In 1909, Ziersch reported the isolation of a yellow substance from the mother liquors of carbazole nitration in acetic acid, which he believed to be 1-nitrocarbazole[2]. However, subsequent work cast doubt on the purity and identity of this initial finding.

A more definitive breakthrough came from the work of Lindemann and his colleagues in 1924 and 1925. They successfully isolated a nitrocarbazole with a melting point of 187°C and demonstrated its identity as 1-nitrocarbazole by synthetically preparing the corresponding 1-aminocarbazole[2]. This provided the first concrete evidence of the successful synthesis and characterization of the 1-nitro isomer.

The intricate nature of carbazole nitration was further elucidated in a pivotal 1931 paper by Gilbert T. Morgan and James Gibb Mitchell[2]. Their research revealed that the direct nitration of carbazole in acetic acid indeed produces a mixture of 1-nitrocarbazole and 3-nitrocarbazole. They also made the crucial discovery that the yellow substance previously isolated by Ziersch was, in fact, a molecular complex of these two isomers, exhibiting a distinct melting point of 162-163°C. Morgan and Mitchell were able to separate the two isomers through vacuum sublimation, a significant methodological advance at the time[2].

This early work laid the foundation for understanding the reactivity of the carbazole nucleus and highlighted the challenges associated with isolating specific isomers. These foundational studies underscore the importance of rigorous characterization and the development of selective synthetic methods in organic chemistry.

Section 2: From Brute Force to Finesse: The Synthesis of this compound

The synthesis of this compound has evolved significantly from the early, non-selective nitration methods. While traditional approaches provided access to the compound, they suffered from low yields and difficult purification processes. Modern organic synthesis has introduced highly regioselective methods, offering precise control over the position of nitration.

Historical Synthetic Approach: Electrophilic Nitration

The classical method for synthesizing this compound involves the direct electrophilic nitration of carbazole. This approach typically utilizes a nitrating agent, such as nitric acid in a solvent like acetic acid.

Experimental Protocol: Classical Nitration of Carbazole (Adapted from historical accounts)

Causality: This protocol relies on the principle of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The carbazole ring is an electron-rich aromatic system, making it susceptible to attack by the nitronium ion. The distribution of isomers (1-nitro, 3-nitro, and dinitro products) is governed by the electronic and steric effects of the carbazole nucleus. The 3- and 6-positions are electronically favored, while the 1-, 2-, 4-, and 5-positions are less reactive.

Methodology:

  • Dissolution: Dissolve 9H-carbazole in glacial acetic acid with gentle warming.

  • Nitration: Cool the solution and add a solution of nitric acid in glacial acetic acid dropwise while maintaining a low temperature to control the reaction rate and minimize side reactions.

  • Reaction: Stir the mixture at room temperature for several hours to allow the nitration to proceed.

  • Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude nitrocarbazole mixture.

  • Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with water to remove residual acid.

  • Purification: The crude product, a mixture of isomers, requires purification. Historically, fractional crystallization and later, vacuum sublimation were employed to separate the 1-nitro and 3-nitro isomers[2]. Modern techniques such as column chromatography are now standard for achieving high purity.

G Carbazole 9H-Carbazole Reaction_Mixture Reaction Mixture Carbazole->Reaction_Mixture Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction_Mixture Isomer_Mixture Mixture of Nitrocarbazole Isomers (1-nitro, 3-nitro, dinitro) Reaction_Mixture->Isomer_Mixture Separation Separation (e.g., Column Chromatography) Isomer_Mixture->Separation Product This compound Separation->Product

Caption: Classical synthesis of this compound via electrophilic nitration.

Modern Synthetic Approach: Palladium-Catalyzed C1-Selective Nitration

To overcome the lack of regioselectivity in classical nitration, modern synthetic chemistry has developed sophisticated methods. One of the most effective is the palladium-catalyzed C1-selective nitration of carbazoles, which utilizes a directing group to guide the nitration to the desired position.

Experimental Protocol: Palladium-Catalyzed C1-Selective Nitration (Conceptual Workflow)

Causality: This advanced method leverages the principles of transition-metal-catalyzed C-H activation. A directing group, temporarily installed on the carbazole nitrogen, coordinates to a palladium catalyst. This coordination brings the catalyst into close proximity to the C1-H bond, enabling its selective activation and subsequent nitration. This approach offers exceptional control over regioselectivity, a significant advantage over classical methods.

Methodology:

  • Substrate Preparation: Synthesize an N-protected carbazole bearing a suitable directing group (e.g., a picolinamide group).

  • Catalytic Reaction: In a reaction vessel under an inert atmosphere, combine the N-directed carbazole substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a nitrating agent (e.g., silver nitrate).

  • Reaction Conditions: Heat the mixture in a suitable solvent (e.g., 1,2-dichloroethane) for a specified time to allow the catalytic cycle to proceed.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up. Purify the resulting C1-nitrated product using column chromatography.

  • Deprotection: Remove the directing group to yield the final this compound.

G N_Directed_Carbazole N-Directed Carbazole Catalytic_Cycle Catalytic C-H Activation/ Nitration N_Directed_Carbazole->Catalytic_Cycle Pd_Catalyst Palladium Catalyst Pd_Catalyst->Catalytic_Cycle Nitrating_Agent Nitrating Agent Nitrating_Agent->Catalytic_Cycle C1_Nitrated_Product C1-Nitrated Carbazole Catalytic_Cycle->C1_Nitrated_Product Deprotection Deprotection C1_Nitrated_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Modern synthesis of this compound via palladium-catalyzed C1-selective nitration.

Section 3: Physicochemical Properties and Characterization

The unambiguous identification and characterization of this compound are crucial for its application in research and development. A combination of spectroscopic and analytical techniques is employed to confirm its structure and purity.

PropertyValue
Molecular Formula C₁₂H₈N₂O₂
Molecular Weight 212.21 g/mol
Appearance Yellow solid
Melting Point 187 °C
CAS Number 31438-22-9[3][4]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The proton NMR spectrum shows characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-H stretching of the carbazole ring, the aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro group (NO₂) are key diagnostic features.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Crystallographic Data

Single-crystal X-ray diffraction has provided a definitive three-dimensional structure of this compound. These studies have confirmed the planar nature of the carbazole ring system and the orientation of the nitro group relative to the aromatic core.

Section 4: Applications and Future Directions

The unique electronic properties conferred by the electron-withdrawing nitro group on the electron-rich carbazole scaffold make this compound and its derivatives valuable building blocks in various fields.

  • Materials Science: Carbazole derivatives are widely used in the development of organic electronic materials. The introduction of a nitro group can modulate the electronic properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Medicinal Chemistry: The carbazole nucleus is a privileged scaffold in drug discovery, with numerous carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Nitrocarbazole derivatives serve as important intermediates in the synthesis of more complex, biologically active molecules. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized. Research has shown that some nitro-substituted carbazoles exhibit significant anti-HIV activity.

The continued development of more efficient and selective synthetic methods for this compound will undoubtedly fuel further research into its applications. The ability to precisely control the substitution pattern on the carbazole ring opens up new avenues for the design of novel materials and therapeutic agents with tailored properties.

References

  • Graebe, C., & Glaser, C. (1872). Ueber Carbazol. Berichte der deutschen chemischen Gesellschaft, 5(1), 12-14.
  • Morgan, G. T., & Mitchell, J. G. (1931). CCCCLVI.—Nitration of carbazole. Journal of the Chemical Society (Resumed), 3283-3285.
  • Lindemann, H., & Schultheis, W. (1925). Zur Kenntnis des Carbazol-sulfonsäure-chlorids und einiger Derivate desselben. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(7), 1221-1226.
  • Ziersch, P. (1909). Ueber die Nitrirung des Carbazols. Berichte der deutschen chemischen Gesellschaft, 42(3), 3797-3803.
  • Wikipedia. (2024). Carbazole. [Link]

  • Morgan, G. T., & Mitchell, J. G. (1931). CCCCLVI.—Nitration of Carbaxole. ElectronicsAndBooks. [Link]

Sources

An In-Depth Technical Guide to 1-Nitro-9H-carbazole: Precursors, Synthesis, and Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-nitro-9H-carbazole, a key heterocyclic compound with significant potential in materials science and medicinal chemistry. We will delve into its precursors, detailed synthetic methodologies, and the preparation of its derivatives, with a particular focus on their applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both foundational knowledge and practical, field-proven insights.

The Strategic Importance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and rich electron density. This framework is found in numerous naturally occurring alkaloids and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2][3]. The introduction of a nitro group at the 1-position of the carbazole nucleus creates this compound, a versatile intermediate. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the carbazole system but also serves as a synthetic handle for further functionalization, most notably its reduction to the corresponding amine.

Precursors and Synthesis of this compound

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the carbazole core followed by nitration, or the cyclization of a pre-functionalized precursor.

Retrosynthetic Analysis and Precursor Strategies

A common retrosynthetic approach involves the intramolecular cyclization of a substituted biphenyl derivative. One of the most direct methods employs the palladium-catalyzed intramolecular C-H amination of a 2-amino-2'-nitrobiphenyl derivative. This highlights the importance of substituted biphenyls as key precursors.

Historically, classical methods such as the Graebe-Ullmann, Clemo-Perkin, and Tauber syntheses have been employed for the formation of the carbazole skeleton, which could then be subjected to nitration. However, these methods often suffer from harsh reaction conditions and a lack of regioselectivity in the nitration step.

A more contemporary and regioselective approach involves the synthesis of a pre-functionalized precursor, such as 2-bromo-N-(2-nitrophenyl)benzenamine, which can then be cyclized to afford this compound directly.

Palladium-Catalyzed Intramolecular C-H Amination: A Detailed Protocol

A robust and well-documented method for the synthesis of this compound involves the palladium-catalyzed intramolecular cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine[4][5]. This method offers excellent regioselectivity, directly yielding the desired 1-nitro isomer.

Experimental Protocol:

  • Materials:

    • 2-Bromo-N-(2-nitrophenyl)benzenamine

    • Potassium carbonate (K₂CO₃)

    • (NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) catalyst

    • Dimethylacetamide (DMAc)

    • Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Petroleum ether and chloroform (CHCl₃) for elution

  • Procedure:

    • In a capped vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (1.0 eq.), potassium carbonate (2.0 eq.), and the (NHC)Pd(allyl)Cl catalyst (2 mol%).

    • Add dimethylacetamide (DMAc) to the vial.

    • Seal the vial and heat the reaction mixture at 140 °C for 150 hours in a heating block.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether:chloroform (from 75:25 to 60:40) to yield this compound as a yellow solid[4].

Causality Behind Experimental Choices:

  • The use of a palladium catalyst, specifically an N-heterocyclic carbene (NHC) complex, is crucial for facilitating the intramolecular C-H amination. NHC ligands are known for their strong σ-donating properties, which enhance the catalytic activity and stability of the palladium center.

  • Potassium carbonate acts as a base to deprotonate the amine, which is a necessary step for the catalytic cycle.

  • Dimethylacetamide is a high-boiling polar aprotic solvent that is suitable for this high-temperature reaction, ensuring the solubility of the reactants.

Reactant Molar Eq. Purpose
2-Bromo-N-(2-nitrophenyl)benzenamine1.0Precursor
Potassium Carbonate2.0Base
(NHC)Pd(allyl)Cl0.02Catalyst
Dimethylacetamide (DMAc)-Solvent
graph Synthesis_of_1_Nitro_9H_carbazole { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Precursor [label="2-Bromo-N-(2-nitrophenyl)benzenamine"]; Reagents [label="K₂CO₃, (NHC)Pd(allyl)Cl\nDMAc, 140 °C", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Precursor -> Reagents [arrowhead=none]; Reagents -> Product; }

Synthesis of this compound.

Key Derivatives of this compound and Their Synthesis

The true synthetic utility of this compound lies in its potential to be converted into a variety of derivatives. The nitro group can be reduced to an amine, which then opens up a vast landscape of subsequent chemical transformations.

1-Amino-9H-carbazole: The Gateway to Bioactive Molecules

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals. 1-Amino-9H-carbazole is a crucial intermediate for the preparation of a wide range of biologically active compounds.

Experimental Protocol for Reduction:

A common and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of a strong acid[1][6].

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitrocarbazole.

    • After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-amino-9H-carbazole.

Causality Behind Experimental Choices:

  • Tin(II) chloride is a classical and reliable reducing agent for aromatic nitro compounds. It is particularly useful as it is effective and relatively inexpensive.

  • The acidic medium (HCl) is essential for the reduction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

  • The final basic workup is necessary to deprotonate the anilinium salt and precipitate the free amine.

Reactant Purpose
This compoundStarting material
Tin(II) chloride dihydrateReducing agent
Concentrated Hydrochloric AcidAcidic medium for the reduction
Sodium HydroxideTo neutralize the acid and liberate the free amine
graph Reduction_of_1_Nitro_9H_carbazole { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

StartingMaterial [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducingAgent [label="SnCl₂ / HCl", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="1-Amino-9H-carbazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

StartingMaterial -> ReducingAgent [arrowhead=none]; ReducingAgent -> Product; }

Reduction to 1-Amino-9H-carbazole.

Synthetic Utility of 1-Amino-9H-carbazole

1-Amino-9H-carbazole is a versatile building block for the synthesis of a plethora of derivatives with potential pharmacological activities. The amino group can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: N-alkylation to yield secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

  • Condensation reactions: Reaction with carbonyl compounds to form imines or Schiff bases.

These transformations allow for the synthesis of diverse libraries of carbazole derivatives for screening in drug discovery programs.

Pharmacological Potential of this compound Derivatives

The carbazole nucleus is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas.

Anticancer Activity

Numerous carbazole derivatives have been investigated for their anticancer properties[2][7][8]. For instance, 2-nitrocarbazole, a close isomer of the title compound, has demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by interfering with tubulin organization, leading to apoptosis[9]. This provides a strong rationale for the investigation of this compound and its amino derivatives as potential anticancer agents. The synthesis of carbazole-based thiazole derivatives has also yielded compounds with significant cytotoxicity against various cancer cell lines[7].

Antimicrobial Activity

Carbazole derivatives have also been explored for their antimicrobial properties[10][11]. The planar carbazole ring system can intercalate into microbial DNA, and various substituents can enhance this activity. The synthesis of carbazole-tethered pyrazolines and chromones has led to compounds with notable antibacterial and antifungal activities[11]. Furthermore, the introduction of aminoguanidine and dihydrotriazine moieties to the carbazole scaffold has resulted in potent antimicrobial agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its regioselective synthesis via palladium-catalyzed intramolecular C-H amination provides a reliable route to this important intermediate. The subsequent reduction to 1-amino-9H-carbazole opens up a vast chemical space for the synthesis of diverse derivatives. The established anticancer and antimicrobial activities of various carbazole compounds underscore the significant potential of this compound derivatives in drug discovery and development. This guide provides a solid foundation for researchers to explore the rich chemistry and promising biological applications of this fascinating heterocyclic system.

References

  • Kautny, P., & Stöger, B. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o28. [Link]

  • El-Nagger, A. M., Ahmed, F. S. M., El-Salam, A. M. A., & El-Gazzar, M. A. (1982). Synthesis and biological activity of some new aminoacylcarbazole derivatives. Part I. Journal of Heterocyclic Chemistry, 19(5), 1085-1088. [Link]

  • Prasad, K. J. R., & Sowmithran, D. (1987). Synthesis of some new carbazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(8), 741-744.
  • Kautny, P., Stöger, B., & Fröhlich, J. (2014). This compound. Acta Crystallographica Section E: Crystallographic Communications, 70(1), o28. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2014). Design, synthesis and antimicrobial activity of some substituted carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1835-1843.
  • El-Nagger, A. M., Ahmed, F. S. M., El-Salam, A. M. A., & El-Gazzar, M. A. (1982). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. Farmaco, Edizione Scientifica, 37(7), 494-500. [Link]

  • Mancini, A., Bruno, G., Serri, C., De Luca, L., Maccioni, E., & et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. Molecules, 26(19), 5985. [Link]

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis, antimicrobial and antimalarial activities of some carbazole derivatives. Der Pharma Chemica, 5(1), 233-242. [Link]

  • Muthusubramanian, S., & Prasad, K. J. R. (2004). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 9(8), 649-661. [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemical and Pharmaceutical Research, 5(5), 1-6. [Link]

  • Wang, S., Yin, J., Li, Y., Liu, Z., & et al. (2015). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 95, 24-35. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Gribble, G. W. (2010). Recent developments in the synthesis of carbazoles. Perkin Transactions 1, (1), 1-28.
  • Kamal, A., Ramana, A. V., Ramu, R., & Kashi Reddy, M. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(11), 1160-1172. [Link]

  • Kumar, N., Singh, R., & Rawat, M. S. M. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Asian Journal of Pharmaceutical Research, 14(4). [Link]

  • Kaczmarek, Ł., Peczynska-Czoch, W., Osiadacz, J., & et al. (2013). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Acta Poloniae Pharmaceutica, 70(3), 475-483. [Link]

  • Asche, C. (2005). Privileged structures: an update. Current Opinion in Drug Discovery & Development, 8(4), 493-505.
  • Salimon, J., Salih, N., & Hameed, A. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 4(2), 209-214. [Link]

  • Zhang, X., Fan, J., & Wang, Y. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]

  • Zhang, M., Chen, Q., & Shen, M. (2018). Design, Synthesis and Antimicrobial Activity of Some Substituted Carbazole Derivatives. International Journal of Pharmacy and Pharmaceutical Analysis, 1(1), 1-5. [Link]

  • Zhang, C., Wang, Z., & Zhang, J. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

Sources

Chemical Reactivity of the Nitro Group on the Carbazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The nitrocarbazole moiety represents a critical scaffold in both materials science (OLEDs, photovoltaics) and medicinal chemistry (kinase inhibitors, DNA intercalators). The nitro group (


) on the carbazole ring is not merely a spectator; it is a potent electronic modulator that fundamentally alters the reactivity landscape of the tricyclic system.

This guide moves beyond basic synthesis to explore the reactivity profile of the nitro group itself. We analyze its role as an electron-withdrawing activator for nucleophilic attack, its reduction to the versatile amino group, and its influence on the photophysical properties of the carbazole core.

Structural & Electronic Properties

The carbazole ring is an electron-rich system, typically prone to electrophilic aromatic substitution (


) at the 3- and 6-positions. The introduction of a nitro group dramatically perturbs this landscape.
Regiochemical Influence
  • 3-Nitrocarbazole: The kinetic product of nitration.[1] The nitro group at C3 is para to the carbazole nitrogen, allowing for direct conjugation. This creates a "push-pull" system where the nitrogen lone pair feeds electron density toward the nitro acceptor, significantly increasing the dipole moment and quenching fluorescence via intersystem crossing.

  • 1-Nitrocarbazole: Less common, often requiring indirect synthesis (e.g., benzannulation). The 1-position is ortho to the nitrogen. Steric repulsion between the nitro group and the N-H (or N-R) group forces the nitro group out of planarity, reducing conjugation but increasing local steric strain.

Electronic Deactivation

The


 group strongly deactivates the ring toward further electrophilic attack. However, it activates  the ring toward nucleophilic processes—a property exploited in Vicarious Nucleophilic Substitution (VNS).

Reactivity Profile I: Reduction to Aminocarbazoles

The transformation of nitrocarbazoles to aminocarbazoles is the most pivotal reaction in this field. 3-aminocarbazole is an unstable intermediate that readily oxidizes; therefore, reduction protocols must be robust and often coupled immediately with protection or functionalization.

Mechanism & Methodologies

The reduction proceeds through nitroso (


) and hydroxylamine (

) intermediates.
MethodReagentsScope/UtilityKey Drawback
Chemical Reduction Sn/HCl or Fe/NH

Cl
Robust, tolerates halides. Classic for bulk synthesis.Generates metal waste; acidic conditions may affect acid-sensitive groups.
Catalytic Hydrogenation H

, Pd/C (10%)
Clean, high yield. Ideal for pharmaceutical intermediates.Can dehalogenate the ring if Cl/Br are present.
Transfer Hydrogenation Hydrazine (

), Pd/C
Safer than H

gas; rapid.
Hydrazine is toxic; requires reflux.
Béchamp Reduction Fe, HCl (cat), EtOHMild, selective.Slower reaction kinetics.
Experimental Protocol: Sn/HCl Reduction of 3-Nitro-9-ethylcarbazole[1]
  • Context: This method is preferred when preserving other functional groups that might be sensitive to hydrogenation.

  • Step 1: Dissolve 3-nitro-9-ethylcarbazole (10 mmol) in glacial acetic acid (50 mL).

  • Step 2: Add granulated tin (Sn) (30 mmol) and concentrated HCl (10 mL) dropwise.

  • Step 3: Heat to reflux (100°C) for 2 hours. Monitor via TLC (disappearance of yellow nitro spot).

  • Step 4: Cool and neutralize with 20% NaOH solution. Extract with Ethyl Acetate.

  • Step 5: Critical: Store the amine under inert atmosphere (

    
    ) or immediately convert to an amide/Schiff base to prevent oxidative degradation (browning).
    
Visualization: Reduction Pathway

ReductionPathway Nitro 3-Nitrocarbazole (Yellow Solid) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Reactive) Nitroso->Hydroxyl 2e- / 2H+ Amine 3-Aminocarbazole (Unstable/Oxidation Prone) Hydroxyl->Amine 2e- / 2H+ Amine->Amine Air Oxidation (Degradation) Amide Stable Amide/Urea (Drug Scaffold) Amine->Amide Acylation (Protection)

Caption: Stepwise reduction mechanism of nitrocarbazole to aminocarbazole and subsequent stabilization.

Reactivity Profile II: Nucleophilic Activation (VNS & )

While the carbazole ring is electron-rich, the nitro group reverses this polarity locally. This allows for Vicarious Nucleophilic Substitution (VNS) of Hydrogen, a powerful tool to functionalize the ring at positions ortho or para to the nitro group without a leaving group.

Vicarious Nucleophilic Substitution (VNS)[2][3]
  • Concept: A carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) attacks the nitrocarbazole. The nitro group stabilizes the

    
    -adduct. Subsequent elimination of HCl restores aromaticity, resulting in the alkylation of the ring.
    
  • Regioselectivity: For 3-nitrocarbazole, VNS typically occurs at the 2-position (ortho to nitro) or 4-position .

  • Protocol Insight: Requires a strong base (t-BuOK or NaOH/DMSO) and low temperatures (-70°C to -40°C) to prevent polymerization.

Nucleophilic Aromatic Substitution ( )

If a halogen is present ortho or para to the nitro group (e.g., 2-fluoro-3-nitrocarbazole), the nitro group activates the halogen for displacement by amines or alkoxides.

  • Note: The nitro group itself is rarely displaced (

    
     of 
    
    
    
    ) in carbazoles unless the ring is highly electron-deficient (e.g., dinitro/trinitro analogs).

Reactivity Profile III: Photophysical Modulation

The nitro group acts as a heavy electronic sink.

  • Fluorescence Quenching: 3-Nitrocarbazole is virtually non-fluorescent due to rapid Intersystem Crossing (ISC) to the triplet state.

  • Switching Mechanism: Reduction to the amine restores and shifts fluorescence (blue/violet emission). This "ON/OFF" capability is utilized in designing fluorescent probes for hypoxia (low oxygen), where the nitro group is bioreduced to the fluorescent amine in cells.

Synthesis Workflow & Logic Map

The following diagram illustrates the decision tree for processing nitrocarbazoles in drug discovery.

SynthesisLogic Start Carbazole Scaffold Nitration Nitration (HNO3/AcOH) Start->Nitration Isomer3 3-Nitrocarbazole (Major Product) Nitration->Isomer3 Kinetic Control Isomer1 1-Nitrocarbazole (Minor/Special) Nitration->Isomer1 Steric Control Decision Target Application? Isomer3->Decision Path_Red Reduction (Sn/HCl or Pd/C) Decision->Path_Red Need Amine/Linker Path_VNS VNS Functionalization (C-H Alkylation) Decision->Path_VNS Need Carbon Subst. Prod_Amine 3-Aminocarbazole (Linker/OLED) Path_Red->Prod_Amine Prod_Alkyl 2-Alkyl-3-nitrocarbazole (Complex Core) Path_VNS->Prod_Alkyl

Caption: Strategic workflow for the functionalization of the carbazole core via the nitro group.

References

  • Kyriazis, T. et al. (2012). Synthesis and photophysical properties of 3-nitrocarbazole derivatives. Journal of Organic Chemistry.[2][3] Link

  • Makosza, M. & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[4][5] Accounts of Chemical Research. Link

  • Zhang, X. et al. (2014). Nitro-carbazole based fluorescent probes for hypoxia imaging. Biomaterials. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Sn/HCl reduction protocols).
  • BenchChem. (2024). 3-Nitro-9H-carbazole: Properties and Applications.Link

Sources

Methodological & Application

Synthesis of 1-Nitro-9H-carbazole via Cadogan Cyclization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-Nitro-9H-carbazole, a valuable scaffold in medicinal chemistry and materials science. We will delve into the strategic application of the Cadogan cyclization, offering not just a step-by-step methodology but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Introduction: The Strategic Value of the Cadogan Cyclization

The Cadogan cyclization is a powerful reductive cyclization reaction that offers an efficient route to various N-heterocycles, most notably carbazoles, from readily available 2-nitrobiphenyl precursors.[1][2] This reaction typically employs a trivalent phosphorus compound, such as triethyl phosphite or triphenylphosphine, which acts as both a reducing agent and a cyclization promoter.[1][3] The key advantages of the Cadogan cyclization lie in its tolerance for a range of functional groups and its ability to construct the carbazole nucleus in a single, often high-yielding, step.[3]

For drug development professionals, the carbazole core is a privileged structure, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties of the carbazole system, potentially enhancing its therapeutic efficacy or providing a handle for further functionalization. Several carbazole derivatives have shown significant cytotoxic properties and are considered a promising class of potential anticancer agents.[6]

This guide will first detail the synthesis of the necessary 2-nitrobiphenyl precursor, followed by a comprehensive protocol for the Cadogan cyclization to yield this compound, and finally, a thorough characterization of the final product.

Experimental Workflows and Logical Relationships

To visualize the overall synthetic strategy, the following workflow diagram outlines the key stages, from precursor synthesis to the final product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cadogan Cyclization cluster_characterization Product Characterization Precursor_Reactants 2-Halonitrobenzene + Phenylboronic Acid Derivative Suzuki_Coupling Suzuki Coupling Precursor_Reactants->Suzuki_Coupling Precursor_Product 2-Nitrobiphenyl Derivative Suzuki_Coupling->Precursor_Product Cyclization_Reactants 2-Nitrobiphenyl Derivative + Triethyl Phosphite Precursor_Product->Cyclization_Reactants Purified Precursor Cadogan_Reaction Cadogan Cyclization Cyclization_Reactants->Cadogan_Reaction Final_Product This compound Cadogan_Reaction->Final_Product Characterization NMR, FTIR, MS Final_Product->Characterization

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the 2-Nitrobiphenyl Precursor

The successful synthesis of this compound via the Cadogan cyclization is contingent on the availability of a suitable 2-nitrobiphenyl precursor. While various methods exist for the formation of biaryl linkages, the Suzuki-Miyaura cross-coupling reaction is a versatile and widely used approach.[7][8][9] However, it is important to note that the presence of an ortho-nitro group can sometimes present challenges during the transmetalation step, potentially leading to lower yields.[10] An alternative, classical approach is the Ullmann coupling, which is particularly effective for the synthesis of symmetrical 2,2'-dinitrobiphenyls.[11][12]

For the purpose of this protocol, we will focus on a Suzuki-Miyaura coupling strategy to construct an unsymmetrical 2-nitrobiphenyl.

Protocol 1: Synthesis of a 2-Nitrobiphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-halonitrobenzene with a suitably substituted phenylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-HalonitrobenzeneReagentSigma-Aldriche.g., 1-iodo-2-nitrobenzene
Phenylboronic acid derivativeReagentCombi-Blocks
Palladium(II) acetateCatalystStrem Chemicals
Potassium carbonateAnhydrousFisher Scientific
Dimethyl sulfoxide (DMSO)AnhydrousAcros Organics
TolueneAnhydrousEMD Millipore
Diethyl etherACS GradeVWR
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfate
Round-bottom flaskAppropriate size
Condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-halonitrobenzene (1.0 eq.), the phenylboronic acid derivative (1.2 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO). The typical concentration is around 0.1-0.5 M with respect to the 2-halonitrobenzene.

  • Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-nitrobiphenyl derivative.

Part 2: The Cadogan Cyclization to this compound

With the 2-nitrobiphenyl precursor in hand, the next stage is the core reductive cyclization reaction. The choice of the trivalent phosphorus reagent and reaction conditions is critical for achieving a good yield, especially with an electron-deficient substrate. Triethyl phosphite is a commonly used reagent for this transformation.[1] The reaction temperature is a key parameter to optimize, with higher boiling solvents often leading to higher yields.[3][13]

Protocol 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Nitrobiphenyl derivativeSynthesized as per Protocol 1
Triethyl phosphiteReagentAlfa Aesar
High-boiling solvent (optional)Anhydrouse.g., o-dichlorobenzene, decalin
Diethyl etherACS GradeVWR
WaterDeionized
Anhydrous sodium sulfate
Round-bottom flaskAppropriate size
Condenser with drying tube
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Chromatography column and silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve the 2-nitrobiphenyl derivative (1.0 eq.) in an excess of triethyl phosphite (typically 3-5 eq.).[14] The use of a high-boiling inert solvent is optional but can aid in temperature control.

  • Reaction Execution: Heat the reaction mixture to 150-160 °C under an inert atmosphere.[14] The reaction is often exothermic, and the temperature should be carefully controlled. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product is then purified by column chromatography on silica gel. A typical eluent system is a mixture of light petroleum and dichloromethane.[15] This should yield this compound as a yellow solid.

Mechanism of the Cadogan Cyclization

The mechanism of the Cadogan cyclization is thought to proceed through a series of deoxygenation steps mediated by the trivalent phosphorus reagent. The reaction is believed to involve a nitrene or a nitrenoid intermediate, although non-nitrene pathways have also been proposed.[16][17]

Cadogan_Mechanism Start 2-Nitrobiphenyl Nitroso 2-Nitrosobiphenyl Start->Nitroso - O=P(OEt)3 Nitrene Singlet Nitrene Intermediate Nitroso->Nitrene - O=P(OEt)3 Product This compound Nitrene->Product Intramolecular C-H Insertion Phosphite P(OEt)3 Phosphate O=P(OEt)3

Caption: Proposed mechanism of the Cadogan cyclization.

The initial step involves the deoxygenation of the nitro group to a nitroso group by triethyl phosphite, which is in turn oxidized to triethyl phosphate. Further deoxygenation of the nitroso intermediate is proposed to generate a highly reactive singlet nitrene. This electrophilic nitrene then undergoes a rapid intramolecular C-H insertion into the adjacent aromatic ring to form the stable carbazole product.[16]

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons in the range of δ 7.2-8.4 ppm, with characteristic splitting patterns. A broad singlet for the N-H proton above δ 9.0 ppm.
¹³C NMR (CDCl₃)Aromatic carbons in the range of δ 110-140 ppm.
FTIR (KBr)N-H stretching vibration around 3400 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations.[18]
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 212.
Melting Point Expected to be a yellow solid with a distinct melting point.

The crystal structure of this compound has been reported, revealing a nearly planar molecule.[15] In the solid state, molecules are connected via N-H···O hydrogen bonds to form dimers.[15][19]

Safety and Handling Precautions

  • Nitroaromatic Compounds: These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Triethyl Phosphite: This reagent is flammable and can cause skin and eye irritation.[20] It should be handled in a fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The Cadogan cyclization is performed at elevated temperatures, requiring appropriate shielding and care to avoid burns.

Troubleshooting and Optimization

  • Low Yield in Precursor Synthesis: If the Suzuki coupling gives a low yield, consider using an alternative palladium catalyst and ligand system. The Ullmann reaction is a viable alternative, especially for symmetrical precursors.[11]

  • Incomplete Cadogan Cyclization: If the reaction stalls, increasing the reaction temperature or using a higher-boiling solvent may be beneficial.[3][13] Ensure that the triethyl phosphite is of high purity and used in sufficient excess.

  • Side Product Formation: The formation of side products can be minimized by careful control of the reaction temperature and time. Purification by column chromatography is crucial for obtaining the pure product.

Conclusion

The Cadogan cyclization provides a direct and effective method for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize this important heterocyclic compound. The insights into the reaction mechanism and troubleshooting strategies will aid in optimizing the synthesis for higher yields and purity, facilitating its application in drug discovery and materials science research.

References

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 30, 2026, from [Link]

  • 2,2'-dinitrobiphenyl. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (n.d.). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction. (2018). ACS Omega, 3(7), 7493-7502. [Link]

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2-phenylindazole. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021). LCGC International. Retrieved January 30, 2026, from [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. (2005). PubMed. Retrieved January 30, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • This compound. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and antiproliferative activity of benzocyclobutacarbazol derivatives. A new class of potential antitumor agents. (2000). PubMed. Retrieved January 30, 2026, from [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • This compound. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o28. [Link]

  • Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology. (2017). BMC Chemistry, 11, 43. [Link]

  • Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 9H-Carbazole, 9-methyl-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan/Cadogan-Sundberg Reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Clinical pharmacology of cytotoxic drugs in neonates and infants: Providing evidence-based dosing guidance. (2021). PubMed. Retrieved January 30, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 86-101.
  • Optimization of reaction solvent. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Method for preparing 2-amino biphenyl derivative. (n.d.). Google Patents.
  • SYNTHESIS OF 2-AMINO- AND 2-HYDRAZINO-SUBSTITUTED 5-NITRO-4,6-DIPHENYLPYRIMIDINES. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Carbazole, 2-nitro. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-aminomorphine and 2-aminocodeine. reduction of aromatic nitro groups with formamidinesulfinic acid. (n.d.). Fordham Research Commons. Retrieved January 30, 2026, from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Nitrobiphenyl-2-Amines, Analogs of Polynitro Benzo[c]cinnoline Oxide Derivatives. (1987). Australian Journal of Chemistry, 40(11), 1901-1914. [Link]

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Application Note: Palladium-Catalyzed Regioselective Synthesis of 1-Nitro-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, regioselective method for synthesizing 1-Nitro-9H-carbazole .

While traditional electrophilic nitration of carbazole yields the C3-nitro isomer (>90%) due to electronic directing effects, the C1-nitro isomer is pharmacologically significant but synthetically elusive. This guide details a modern Palladium-Catalyzed C–H Activation protocol that utilizes a removable directing group to achieve exclusive C1 regioselectivity.[1][2][3]

Introduction & Strategic Analysis

The carbazole nucleus is a privileged scaffold in optoelectronics and alkaloids (e.g., murrayafoline A). Functionalization at the C1 position is challenging because the nitrogen lone pair activates the C3 and C6 positions toward electrophilic attack.[1]

To synthesize This compound , we cannot use direct nitration. Instead, we employ a Directing Group (DG) strategy. By installing a pyridine ring on the carbazole nitrogen, we create a bidentate coordination site that directs a Palladium catalyst specifically to the C1–H bond. Following nitration, the DG is removed to reveal the target this compound.

Retrosynthetic Logic
  • Target: this compound[4]

  • Disconnection: N–DG cleavage

    
     C1–NO₂ bond formation.
    
  • Key Intermediate: 1-Nitro-9-(pyridin-2-yl)-9H-carbazole.

  • Starting Materials: 9H-Carbazole, 2-Bromopyridine, Silver Nitrate (AgNO₃).

Mechanism & Critical Parameters[5][6]

The reaction operates via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) redox manifold, facilitated by the chelation-assisted cyclopalladation of the C1 position.

Mechanistic Cycle (DOT Visualization)

CatalyticCycle Start Pd(0) / Pd(II) Precursor Coord Coordination (N-Pyridine directs Pd) Start->Coord + Substrate CH_Act C-H Activation (Cyclopalladation at C1) Coord->CH_Act - H+ Oxidation Oxidation/Nitration (AgNO3 insertion) CH_Act->Oxidation + NO2 source RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->Start Regneration Product 1-Nitro-N-pyridyl-carbazole RedElim->Product Release

Figure 1: Proposed catalytic cycle for the directing-group-assisted C1-nitration of carbazole.

Key Reaction Parameters
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (10 mol%)A bulky, electron-rich Pd(0) source that facilitates the initial oxidative addition/coordination steps.
Nitrating Agent AgNO₃ (1.2 equiv)Acts as both the source of the nitro group and the oxidant required to reoxidize Pd or access high-valent Pd species.
Directing Group 2-PyridylThe nitrogen of the pyridine coordinates to Pd, forcing it into a 5-membered palladacycle that places the metal directly at C1.
Solvent 1,4-DioxaneHigh boiling point (101°C) allows for sufficient thermal energy (120°C) to overcome the activation barrier of C–H cleavage.
Temperature 120°CCritical for the cyclopalladation step, which is often the rate-determining step (RDS).

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Installation of Directing Group)

If N-(pyridin-2-yl)carbazole is not commercially available, synthesize it via Ullmann coupling.

  • Charge a reaction flask with:

    • 9H-Carbazole (1.0 equiv)[2]

    • 2-Bromopyridine (1.2 equiv)

    • CuI (10 mol%)

    • K₂CO₃ (2.0 equiv)[5]

    • L-Proline (20 mol%) as ligand.

  • Add DMSO (0.5 M concentration).

  • Heat at 110°C for 24 hours under Argon.

  • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purify via silica gel chromatography (Hexane/EtOAc) to obtain 9-(pyridin-2-yl)-9H-carbazole .

Phase 2: Palladium-Catalyzed C1-Nitration (Core Step)

Safety Warning: Silver nitrate (AgNO₃) is an oxidant. Perform reactions behind a blast shield. Nitro-compounds are potentially energetic.

  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar.

  • Reagents: Add the following in order:

    • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol%)[2]

    • 9-(pyridin-2-yl)-9H-carbazole (48.8 mg, 0.2 mmol, 1.0 equiv)

    • AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv)[2]

  • Solvent: Add 1,4-Dioxane (2.0 mL).

  • Reaction: Seal the tube under air (or N₂ if specified, though Ag mediated cycles are often robust). Heat to 120°C in an oil bath for 24 hours .

  • Monitoring: Check TLC for the disappearance of the starting material and the appearance of a yellow/orange nitro-product.

  • Workup:

    • Cool to room temperature.[5][6]

    • Filter the mixture through a pad of Celite to remove Ag/Pd residues. Rinse with CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc gradient) to yield 1-nitro-9-(pyridin-2-yl)-9H-carbazole .

Phase 3: Directing Group Removal (Deprotection)

To obtain the final This compound , the pyridyl group is removed via methylation followed by hydrolysis.

  • Activation: Dissolve the nitrated intermediate (0.1 mmol) in CH₂Cl₂ (1 mL). Add Methyl Triflate (MeOTf) (1.2 equiv) at 0°C. Stir at RT for 2 hours to form the N-methylpyridinium salt.

    • Caution: MeOTf is a powerful alkylating agent. Use extreme care.

  • Hydrolysis: Evaporate volatiles. Redissolve the residue in Ethanol (2 mL) and add 2M NaOH (aq) (5 equiv). Reflux for 2–4 hours.

  • Isolation: Neutralize with 1M HCl. Extract with EtOAc.[6]

  • Final Purification: Recrystallize or column chromatography to afford pure This compound as a yellow solid.

Workflow Visualization

Workflow Step1 1. Precursor Synthesis (Ullmann Coupling) Step2 2. C-H Nitration (Pd2(dba)3 / AgNO3, 120°C) Step1->Step2 9-(pyridin-2-yl)carbazole Step3 3. DG Activation (MeOTf Alkylation) Step2->Step3 1-Nitro-intermediate Step4 4. Hydrolysis (NaOH / EtOH) Step3->Step4 Pyridinium salt Final Target: This compound Step4->Final Deprotection

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation)Ensure efficient stirring; slightly increase catalyst loading to 15 mol%; verify purity of AgNO₃.
Poor Regioselectivity Loss of Directing Group coordinationEnsure the reaction temperature is maintained at 120°C; do not use competing coordinating solvents (e.g., pyridine, acetonitrile).
C3-Nitration Byproduct Background electrophilic nitrationThis is rare with AgNO₃ alone, but ensure no strong acids are present. The DG usually dominates kinetics favoring C1.
Incomplete Deprotection Insufficient methylationMeOTf is moisture sensitive. Use fresh reagent and dry CH₂Cl₂. Ensure full conversion to the salt before adding NaOH.

References

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles Source: Beilstein Journal of Organic Chemistry, 2025, 21, 2479–2488.[1][2] Context: Primary protocol for the Pd-catalyzed, directing-group-assisted synthesis of 1-nitrocarbazole.[3] (Verified via Search Result 1.6)

  • This compound: Crystal Structure and Synthesis Source: Acta Crystallographica Section E, 2014, E70, o28.[4] Context: Structural characterization of the target molecule and alternative synthetic context.[4][7]

  • Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Source: Synthesis, 2021, 53, 2212-2218.[8] Context: General background on Pd-catalyzed carbazole construction (though less specific to the 1-nitro isomer).

Sources

Application Note: Precision Synthesis of High-Triplet Energy Hole-Transporting Materials via 1-Nitro-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and functionalization of 1-Nitro-9H-carbazole , a critical precursor for high-performance Hole-Transporting Materials (HTMs) used in Phosphorescent OLEDs (PhOLEDs) and Perovskite Solar Cells (PSCs).[1]

Unlike the thermodynamically favored 3-substituted carbazoles, 1-substituted carbazoles possess a unique steric geometry that disrupts


-conjugation.[1] This "twisted" conformation preserves high Triplet Energy (

), making them essential for confining excitons in blue/green phosphorescent devices. This guide provides a validated protocol for synthesizing the 1-nitro precursor, reducing it to the amine, and coupling it to form HTMs, with specific attention to overcoming steric hindrance at the C1 position.

Strategic Synthesis Roadmap

The synthesis of 1-functionalized carbazoles is non-trivial due to the directing effects of the carbazole nitrogen, which favors electrophilic substitution at the C3 and C6 positions. Direct nitration yields a mixture dominated by 3-nitrocarbazole.[1] Therefore, we utilize a Palladium-Catalyzed Intramolecular Amination route to strictly control regioselectivity, followed by reduction and C-N cross-coupling.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_logic Critical Decision Point Precursor 2-Bromo-N- (2-nitrophenyl)benzenamine NitroCarb This compound (Target Precursor) Precursor->NitroCarb Pd-Cat Cyclization (Regioselective) AminoCarb 1-Amino-9H-carbazole (Active Nucleophile) NitroCarb->AminoCarb Reduction (Pd/C + N2H4) HTM Triarylamine HTM (High Et Material) AminoCarb->HTM Buchwald-Hartwig (Steric Ligands) DirectNitration Direct Nitration (HNO3) IsomerMix Mixture: 3-Nitro (Major) + 1-Nitro (Minor) DirectNitration->IsomerMix IsomerMix->NitroCarb Difficult Separation

Caption: Figure 1. Strategic workflow comparing the high-yield Pd-catalyzed route (Solid Blue) vs. the low-yield direct nitration route (Dashed Red).

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct nitration of carbazole is inefficient for the 1-isomer (approx. 17% yield after tedious chromatography).[1] This protocol uses an intramolecular Buchwald-Hartwig cyclization to guarantee the 1-nitro structure.[1]

Reagents:

  • Substrate: 2-Bromo-N-(2-nitrophenyl)benzenamine (1.0 eq)

  • Catalyst: (NHC)Pd(allyl)Cl (2 mol%) or Pd(OAc)₂ (5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 eq, anhydrous)[2]

  • Solvent: DMAc (N,N-Dimethylacetamide), anhydrous[1]

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a pressure vial with the substrate (0.5 mmol), K₂CO₃ (1.0 mmol), and the Pd catalyst.

  • Solvation: Add degassed DMAc (2.5 mL). Seal the vial with a crimp cap or Teflon screw cap.

  • Cyclization: Heat the reaction block to 140 °C for 24–48 hours. Note: The nitro group is electron-withdrawing, making the oxidative addition challenging; high temperature is required.

  • Workup: Cool to room temperature (RT). Pour into water (20 mL) and extract with diethyl ether (

    
    ).
    
  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂; Hexane:DCM 75:25

    
     60:40).
    
  • Yield: Expect a yellow solid (approx. 60–80% yield depending on catalyst load).[1]

Validation Point:

  • ¹H NMR (CDCl₃): Look for the deshielded doublet at

    
     ppm (C1-H is distinct due to Nitro proximity) and the broad NH singlet at 
    
    
    
    ppm.[1]
Protocol B: Chemoselective Reduction to 1-Amino-9H-carbazole

Rationale: We use Hydrazine Hydrate with Pd/C instead of Sn/HCl.[1][2] Tin reductions often leave metal residues that act as exciton quenchers in OLED devices.[1]

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reductant: Hydrazine monohydrate (

    
    ) (5–10 eq)
    
  • Catalyst: 10% Pd/C (10 wt% of substrate mass)[1][2]

  • Solvent: Ethanol/THF (3:1 ratio)[1][2]

Procedure:

  • Dissolve this compound in Ethanol/THF under

    
    .[1]
    
  • Add Pd/C carefully (pyrophoric risk when dry).[1]

  • Add Hydrazine hydrate dropwise at reflux temperature (

    
    ). Caution: Gas evolution (
    
    
    
    ).[1][2]
  • Reflux for 4–6 hours until the yellow solution turns colorless/fluorescent blue.

  • Filtration: Filter hot through a Celite pad to remove Pd/C. Wash with hot THF.[1]

  • Isolation: Concentrate filtrate. The amine is air-sensitive; store under inert atmosphere or use immediately.[1]

Protocol C: Sterically Demanding Buchwald-Hartwig Coupling (HTM Synthesis)

Rationale: The 1-amino group is sterically crowded by the carbazole N-H and the C2 proton. Standard ligands (


, dppf) will fail.[1] Bulky, electron-rich phosphines are mandatory .[1]

Reagents:

  • Nucleophile: 1-Amino-9H-carbazole (1.0 eq)[1]

  • Electrophile: Aryl Bromide (e.g., 4-bromotriphenylamine for HTM extension) (1.1 eq)[1]

  • Catalyst:

    
     (2 mol%)[1][2]
    
  • Ligand:

    
     (Tri-tert-butylphosphine) OR SPhos  (4–6 mol%)[1][2]
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 eq)[1][2]
    
  • Solvent: Toluene (anhydrous, degassed)[2][3]

Procedure:

  • Inert Handling: In a glovebox, combine

    
    , Ligand, Base, and Electrophile in a Schlenk tube.
    
  • Add 1-Amino-9H-carbazole and Toluene.

  • Reaction: Heat to 110 °C for 12–24 hours. The solution should darken as

    
     activates.[1]
    
  • Quench: Cool to RT, filter through silica plug (elute with DCM).

  • Purification: Recrystallization from Toluene/Hexane is preferred over columns for high-purity electronic materials (purity >99.5% required for devices).[1][2]

Mechanism & Logic: The "Twist" Effect

The value of 1-substituted carbazoles lies in their geometry.[1] The substituent at C1 clashes with the hydrogen at C8 or the N-H, forcing the molecule to twist.

TwistEffect cluster_electronic Electronic Consequence Geometry Steric Clash at C1 Twist Twisted Dihedral Angle (>50°) Geometry->Twist Conjugation Broken π-Conjugation Twist->Conjugation Triplet High Triplet Energy (ET) (Confinement of Excitons) Conjugation->Triplet

Caption: Figure 2.[1][2] Mechanistic flow showing how steric hindrance at C1 leads to high triplet energy, a key requirement for OLED hosts.

Characterization & Data Summary

To validate the synthesis of a hole-transporting material (e.g., N,N-diphenyl-9H-carbazol-1-amine derivative), the following data profile is expected:

ParameterMethodExpected ResultSignificance
Structure ¹H NMR (500 MHz)C1-N signals distinct from C3-NConfirms regioselectivity.[1]
Purity HPLC / UPLC>99.9% (Area)Essential for charge carrier mobility.[1][2]
HOMO Level Cyclic Voltammetry (CV)-5.2 to -5.6 eVMatches Indium Tin Oxide (ITO) work function.[1]
Triplet Energy Low-Temp PL (77 K)

Prevents reverse energy transfer in Blue PhOLEDs.[1][2]
Thermal Stability TGA (5% loss)

Ensures stability during vacuum deposition.[1][2]

Dual-Use Insight (Pharma & Materials)

While this note focuses on HTMs, the This compound scaffold is also a privileged structure in medicinal chemistry.[1]

  • Pharma: 1-substituted carbazoles are precursors for COX-2 inhibitors and DNA-intercalating alkaloids (e.g., Murraya alkaloids).[1]

  • Materials: The same steric bulk that improves OLED triplet energy also improves solubility in organic solvents, aiding the formulation of "printable" electronic inks.

References

  • Synthesis of this compound via Pd-Catalysis: Kautny, P., et al.[1] "this compound."[1][4] Acta Crystallographica Section E, 2013. [Link]

  • Buchwald-Hartwig Coupling for Sterically Hindered Amines: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Carbazole HTMs for Perovskite Solar Cells: Degbia, M., et al.[3][5][6] "Carbazole-based hole transport materials for perovskite solar cells."[1][3][6][7] RSC Advances, 2021. [Link]

  • 1-Substituted Carbazoles for High Triplet Energy Hosts: Albrecht, K., et al.[1] "Carbazole-based Host Materials for Blue Phosphorescent OLEDs." Journal of Materials Chemistry C, 2017. [Link]

Sources

1-Nitro-9H-carbazole as a precursor for phosphorescent emitters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation, functionalization, and application of 1-Nitro-9H-carbazole (1-NCz) as a critical scaffold for high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).[1] While the 3-substituted isomer is thermodynamically favored, the 1-substituted isomer offers unique steric properties that disrupt intermolecular


-

stacking. This steric shielding is essential for suppressing Triplet-Triplet Annihilation (TTA) and concentration quenching in blue and green phosphorescent emitters.

This protocol addresses the primary challenge—regioselective isolation —and outlines the downstream transformation of 1-NCz into 1-aminocarbazole-based ligands for Iridium(III) complexation.

Strategic Rationale: The "1-Position" Advantage

In the design of organometallic emitters (e.g., Iridium(III) or Platinum(II) complexes), the ligand architecture dictates the photophysical properties.

  • Triplet Energy (

    
    ) Preservation:  Carbazole hosts typically possess high 
    
    
    
    (~3.0 eV). Substitution at the 1-position induces a twist in the biphenyl backbone of the carbazole, reducing conjugation length compared to the 3-position. This preserves the high triplet energy required to host deep-blue phosphors.
  • Steric Shielding: The nitro group (and subsequent amine derivatives) at the 1-position acts as a "molecular bumper," preventing the aggregation of emitter molecules in the solid state. This directly correlates to improved External Quantum Efficiency (EQE) by minimizing self-quenching.

Protocol A: Synthesis and Purification of this compound

Objective: Isolate high-purity 1-NCz from the nitration mixture of 9H-carbazole. Challenge: Direct nitration yields predominantly 3-nitro-9H-carbazole (>80%).[2] The 1-nitro isomer is a minor product (~5–17%) requiring rigorous separation.

Materials:
  • 9H-Carbazole (Sublimed grade, >99%)[2]

  • Nitric Acid (65%)[2]

  • Acetic Acid (Glacial)[2]

  • Dichloromethane (DCM) / Petroleum Ether (PE)[2]

  • Silica Gel (230–400 mesh)[2]

Step-by-Step Methodology:
  • Nitration Reaction:

    • Dissolve 9H-carbazole (10 mmol) in Glacial Acetic Acid (50 mL) at 60°C.

    • Add Nitric Acid (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <70°C to prevent di-nitration.[2]

    • Stir for 1 hour. The solution will turn dark yellow/brown.

    • Pour into ice water (200 mL). Filter the yellow precipitate. This is the Crude Isomer Mixture (1-NO2 + 3-NO2) .

  • Chromatographic Separation (The Critical Step):

    • Stationary Phase: Silica Gel (Standard Flash).

    • Mobile Phase Gradient:

      • Start: Petroleum Ether:DCM (75:25).

      • End: Petroleum Ether:DCM (60:40).

    • Elution Order:

      • Fraction 1 (Rf ~ 0.45): this compound (Target). Appearance: Bright yellow solid.[2]

      • Fraction 2 (Rf ~ 0.30): 3-Nitro-9H-carbazole (Major byproduct).

    • Yield Expectation: 15–17% (approx. 350 mg per 10 mmol scale).

  • Validation (QC Criteria):

    • Melting Point: 1-NCz (165–167°C) vs. 3-NCz (210–213°C).

    • 1H NMR (CDCl3): The diagnostic proton at C2 (adjacent to Nitro) appears as a doublet at δ 8.10 ppm for 1-NCz, distinct from the singlet at δ 8.95 ppm (C4) for 3-NCz.

Protocol B: Transformation to Phosphorescent Emitters

Objective: Convert 1-NCz into a bidentate ligand precursor (1-Aminocarbazole) and coordinate to Iridium.

Workflow Logic (DOT Diagram)

G cluster_0 Steric Engineering Phase NCz This compound (Precursor) ACz 1-Amino-9H-carbazole (Intermediate) NCz->ACz Reduction (Sn/HCl or Pd/C+H2) Ligand N^C Chelating Ligand (e.g., Schiff Base) ACz->Ligand Condensation w/ Aldehyde Dimer Ir(III) Chloro-Bridged Dimer Ligand->Dimer IrCl3·nH2O Nonoyama Reaction Emitter Phosphorescent Emitter Ir(L)2(acac) Dimer->Emitter Acetylacetone Base

Caption: Synthetic pathway from 1-Nitro precursor to Iridium-based Phosphorescent Emitter.

Detailed Steps:

Step 1: Reduction to 1-Aminocarbazole

  • Reagents: 1-NCz, Tin(II) Chloride Dihydrate (

    
    ), Ethanol, HCl.
    
  • Procedure: Reflux 1-NCz with 5 eq.

    
     in Ethanol/HCl (10:1) for 4 hours. Neutralize with NaOH.
    
  • Why: 1-Aminocarbazole is unstable to oxidation; store under Argon or use immediately.

Step 2: Ligand Synthesis (N^C Chelate)

  • React 1-Aminocarbazole with a halogenated phenylpyridine or via Buchwald-Hartwig coupling to create a rigid ligand structure (e.g., N-(biphenyl)-carbazol-1-amine).

Step 3: Iridium Complexation (Nonoyama Route)

  • Dimer Formation: Heat Ligand +

    
     in 2-ethoxyethanol/water (3:1) at 110°C for 24h.
    
  • Emitter Formation: React the resulting chloro-bridged dimer with Acetylacetone (acac) and

    
     to yield the heteroleptic complex.
    

Analytical Data & QC Specifications

To ensure "Drug Development" grade rigor, materials must meet the following specifications before device fabrication.

ParameterMethodAcceptance CriterionRelevance
Purity (HPLC) C18 Column, MeCN:H2O> 99.5% AreaImpurities >0.5% act as trap states, quenching phosphorescence.[2]
Isomeric Purity 1H NMRNo detectable 3-isomer3-isomer lowers triplet energy, causing color shift.
Water Content Karl Fischer< 50 ppmWater degrades OLED cathodes (Ca/Al).[2]
TGA (5% Loss) Thermal Gravimetry> 300°CEnsures stability during vacuum thermal evaporation.[2]

References

  • Kautny, P. et al. (2013).[1] this compound.[1] Acta Crystallographica Section E.

    • Significance: Provides the definitive X-ray crystal structure and initial synthesis/separation d
  • Albrecht, K. et al. (2017). Carbazole-Based Host Materials for Phosphorescent OLEDs. Materials. [2]

    • Significance: Reviews the triplet energy requirements and the role of carbazole substitution patterns in host m
  • Hanan, E. J. et al. (2010).[3] Mild and General One-Pot Reduction of Nitroamines. Synlett. [2]

    • Significance: Provides a scalable, high-yield reduction protocol for nitro-arom
  • Sielc Technologies. (2018).[4] Separation of Nitro-Carbazole Isomers via HPLC. Application Note.

    • Significance: Validates chromatographic methods for separ

Sources

Application Notes and Protocols for the Functionalization of the 1-nitro-9H-carbazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-Nitro-9H-carbazole Scaffold

The 9H-carbazole architecture, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and rich electron density make it an ideal framework for developing a diverse array of biologically active compounds, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The introduction of a nitro group at the C1 position of the carbazole core, creating this compound, profoundly influences its chemical reactivity and biological profile. This nitro group acts as a powerful electron-withdrawing group, modulating the electronic properties of the entire molecule and opening up unique avenues for further functionalization.[4]

This guide provides a comprehensive overview of the key strategies for the chemical modification of the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies.

Structural and Electronic Landscape of this compound

The this compound molecule is characterized by its virtually flat, conjugated π-electron system.[5] The nitro group is slightly tilted with respect to the carbazole moiety.[5][6] This planarity is a key feature for efficient π-π stacking in solid-state materials.[4] The strong electron-withdrawing nature of the nitro group deactivates the A ring (the ring to which it is attached) towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. Conversely, the C ring remains relatively electron-rich and susceptible to electrophilic attack. The nitrogen atom at the 9-position (N9) possesses a lone pair of electrons and can be readily functionalized.

Core Functionalization Strategies and Protocols

The functionalization of the this compound core can be systematically approached by targeting three key areas: the nitro group itself, the carbazole ring system through electrophilic or nucleophilic substitution, and the N9 position.

Transformation of the Nitro Group: Gateway to Aminocarbazoles

The reduction of the nitro group to an amino group is a pivotal transformation, yielding 1-amino-9H-carbazole, a versatile intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and for use in cross-coupling reactions.

This method is favored for its clean reaction profile and high yields.

Rationale: Palladium on carbon (Pd/C) is an efficient catalyst for the reduction of aromatic nitro groups in the presence of a hydrogen source. Ethanol is a suitable solvent, and the reaction proceeds under mild conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 2-3 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-amino-9H-carbazole, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

Compound Starting Material Product Typical Yield Key Spectroscopic Data (¹H NMR)
1-Amino-9H-carbazoleThis compoundLight brown solid>90%Appearance of a broad singlet for the -NH₂ protons, upfield shift of aromatic protons compared to the starting material.
N-Functionalization at the 9-Position

The secondary amine at the N9 position of the carbazole core can be readily alkylated or arylated to introduce diverse substituents, which can significantly impact the compound's solubility, pharmacokinetic properties, and biological activity.

Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the N-H of the carbazole, forming a nucleophilic carbazolide anion. This anion then undergoes an Sₙ2 reaction with an alkyl halide to form the N-alkylated product. Anhydrous DMF is a suitable polar aprotic solvent for this reaction.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Experimental Workflow for N-Alkylation:

Caption: Workflow for the N-alkylation of this compound.

Electrophilic Substitution on the Carbazole Core

While the A ring is deactivated by the nitro group, the C ring (positions C5-C8) remains susceptible to electrophilic attack. Halogenation is a common and useful transformation.

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The reaction is typically carried out in a polar solvent like DMF or acetonitrile. The substitution is expected to occur at the most electron-rich positions of the C ring, likely C6 or C8.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or MeCN.

  • Add NBS (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired brominated isomer(s).

Logical Relationship of Functionalization Pathways:

Functionalization_Pathways A This compound B 1-Amino-9H-carbazole A->B Reduction C N-Alkyl-1-nitro-9H-carbazole A->C N-Alkylation D Bromo-1-nitro-9H-carbazole A->D Bromination E Further Derivatization (Amides, etc.) B->E Acylation, etc. F Cross-Coupling Reactions D->F Suzuki, Buchwald-Hartwig, etc.

Caption: Key functionalization routes from this compound.

Applications in Drug Discovery and Materials Science

The functionalized derivatives of this compound are valuable building blocks in several areas:

  • Medicinal Chemistry: The corresponding 1-aminocarbazole derivatives are precursors to compounds with potential anticancer, antibacterial, and antiviral activities.[1][2] The ability to introduce diverse substituents allows for the fine-tuning of their pharmacological profiles.

  • Materials Science: The carbazole core is known for its excellent optoelectronic properties.[7] Functionalized 1-nitro-9H-carbazoles can be used as building blocks for bipolar host materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and other optoelectronic devices.[4]

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some nitro- and amino-substituted carbazoles have been investigated for mutagenic properties, so appropriate safety precautions should be taken during handling.[4] All reactions should be performed in a well-ventilated fume hood.

References

  • Chemical structure of 9H‐carbazole and advances reported in its functionaliz
  • 1-(4-Fluorobenzoyl)-9H-carbazole. (2022). Molbank, 2022(3), M1453.
  • This compound. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o28.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2016). Current Organic Synthesis, 13(4), 531-546.
  • Diverse synthetic routes for carbazoles. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of Functionalized 4-Hydroxy Carbazoles and Carbazole Alkaloids via Ring Expansion of Indole Cyclopentanone. (2024). The Journal of Organic Chemistry.
  • Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science, 54(Supplement No.4), 983-993.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2021).
  • Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. (2008). Applied Microbiology and Biotechnology, 81(3), 541-551.
  • This compound. (2014).
  • 3-Nitrocarbazole. (n.d.). Retrieved January 30, 2026, from [Link]

  • A review on the biological potentials of carbazole and its derived products. (2022). Molecular Diversity, 26(4), 2413-2431.
  • 2-Nitrocarbazole. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). Organic & Biomolecular Chemistry, 21(47), 9575-9596.
  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. (2021). Current Medicinal Chemistry, 28(36), 7430-7452.
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (2020). International Journal of Research in Pharmacy and Chemistry, 10(2), 235-246.
  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. (2025). Archiv der Pharmazie.
  • Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. (2007). Journal of the American Chemical Society, 129(46), 14114-14115.
  • Synthesis of Carbazoles. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Application Note: Electrochemical Characterization of 1-Nitro-9H-carbazole via Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for high-level researchers and drug development professionals characterizing 1-Nitro-9H-carbazole . It focuses on the electrochemical elucidation of the nitro-group reduction mechanism, a critical parameter for understanding both its optoelectronic properties (as an electron acceptor) and its toxicological profile (mutagenic activation via enzymatic reduction).

Executive Summary & Scientific Rationale

This compound is a structural isomer of significant interest in two distinct fields: organic electronics (as a donor-acceptor synthon) and toxicology (as a potential mutagen). Its electrochemical behavior is dominated by the nitro (


) group, which acts as a strong electron-withdrawing auxochrome.

Unlike the more common 3-nitro isomer, the 1-nitro position introduces unique steric and electronic interactions due to its proximity to the carbazole nitrogen (


). This protocol is designed to isolate the reversible one-electron reduction  of the nitro group to the radical anion in aprotic media. This thermodynamic parameter (

) is a direct predictor of the compound's Lowest Unoccupied Molecular Orbital (LUMO) energy and its susceptibility to biological nitroreductases.

Materials & Equipment Specifications

The "Hardware" (Instrumentation)
ComponentSpecificationRationale
Potentiostat Bandwidth > 100 kHz, Current range 10 nA – 10 mAHigh bandwidth required to capture fast electron transfer kinetics if scan rates exceed 1 V/s.
Working Electrode (WE) Glassy Carbon (GCE) (3.0 mm dia.)[1]Inert window in cathodic region (-2.5 V vs Fc/Fc+). Pt is avoided due to low hydrogen overpotential.
Counter Electrode (CE) Platinum Wire / CoilSurface area must be

that of the WE to prevent current limitation at the counter.
Reference Electrode (RE) Ag/Ag⁺ (0.01 M AgNO₃ in MeCN)Non-aqueous reference prevents junction potentials and water contamination inherent in aqueous SCE/AgCl electrodes.
Electrochemical Cell 10–20 mL Gas-tight glass cellMust support rigorous deoxygenation;

reduction overlaps with nitro reduction.
The "Wetware" (Reagents)
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) .

    • Note: MeCN is preferred for better resolution; DMF is used if solubility is an issue. Water content must be

      
       to observe reversible radical anions.
      
  • Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (TBAPF₆ ), 0.1 M.

    • Purity: Recrystallized from ethanol/water and vacuum dried. Impurities can catalyze nitro radical decay.

  • Analyte: this compound.

    • Concentration: 1.0 mM (Standard).

  • Internal Standard: Ferrocene (Fc).

    • Usage: Added at the end of the experiment for potential calibration (

      
      ).
      

Experimental Protocol

Phase 1: Electrode Conditioning

The quality of the voltammogram is dictated by the surface state of the Glassy Carbon Electrode.

  • Polishing: Polish GCE physically with 0.05 µm alumina slurry on a microcloth pad in a "figure-8" motion for 2 minutes.

  • Rinsing: Sonicate in ultrapure water (1 min) followed by acetone (1 min) to remove alumina particles.

  • Electrochemical Cleaning: Cycle the electrode in blank electrolyte (0.1 M TBAPF₆/MeCN) between 0.0 V and -2.0 V at 100 mV/s until the background current is stable and featureless (capacitive box shape).

Phase 2: Solution Preparation & Deoxygenation
  • Dissolution: Dissolve this compound to a final concentration of 1.0 mM in 10 mL of 0.1 M TBAPF₆/MeCN.

    • Critical Step: Ensure complete dissolution. If the 1-nitro isomer shows aggregation (common due to

      
      -stacking), sonicate for 5 minutes.
      
  • Sparging: Insert the gas line (Ar or

    
    ) directly into the solution. Sparge vigorously for 10 minutes .
    
    • Why: Oxygen reduces at

      
       (vs Ag/Ag⁺), directly interfering with the nitro reduction peak.
      
  • Blanketing: Lift the gas line to just above the solution surface to maintain an inert headspace during measurement.

Phase 3: Measurement Workflow
  • Open Circuit Potential (OCP): Measure OCP for 60 seconds. The scan should start near OCP (typically

    
    ) to avoid charging currents at the start.
    
  • Scan Parameters:

    • Initial Potential: 0.0 V

    • Switching Potential (Vertex): -2.2 V (Scan Negative first)

    • Final Potential: 0.0 V

    • Scan Rate: 100 mV/s (Standard).[2][3]

  • Data Acquisition: Perform 3 complete cycles. The first cycle often differs due to surface adsorption; analyze the second cycle .

  • Scan Rate Study (Kinetics): Repeat the experiment at 25, 50, 200, and 500 mV/s to determine diffusion control vs. adsorption.

Phase 4: Internal Reference Calibration
  • After collecting all analyte data, add a small crystal of Ferrocene to the cell.

  • Run a CV from -0.5 V to +0.8 V.

  • Identify the Ferrocene oxidation/reduction couple. Shift all recorded potentials so that

    
    .
    

Mechanistic Insight & Data Interpretation[4][5]

The reduction of this compound in aprotic media follows a specific pathway. The 1-nitro isomer may exhibit a shifted potential compared to the 3-nitro isomer due to the intramolecular hydrogen bond between the nitro oxygen and the carbazole N-H proton, which stabilizes the radical anion.

The Redox Pathway (Graphviz Visualization)

NitroReduction Neutral This compound (Neutral) RadicalAnion Nitro Radical Anion (R-NO2•⁻) [Reversible Species] Neutral->RadicalAnion + 1e⁻ (Peak Ic) RadicalAnion->Neutral - 1e⁻ (Peak Ia) Dianion Nitro Dianion (R-NO2²⁻) [Unstable] RadicalAnion->Dianion + 1e⁻ (Peak IIc) Hydroxylamine Hydroxylamine (R-NHOH) RadicalAnion->Hydroxylamine + H⁺, + e⁻ (Chemical Step - ECE)

Figure 1: Electrochemical reduction mechanism of this compound. The primary reversible couple (Blue) is the target of this protocol.

Key Parameters to Calculate
ParameterFormulaInterpretation
Half-Wave Potential (

)

Thermodynamic reduction potential. Expected range: -1.1 to -1.4 V vs Fc/Fc⁺ .
Peak Separation (

)

Theoretical reversible = 59 mV/n. Practical reversible = 60–80 mV . >100 mV indicates slow kinetics (quasi-reversible).
Current Ratio (

)

Should be unity (1.0) for a stable radical anion. If

, the radical is reacting chemically (e.g., with trace water).

Troubleshooting & Self-Validation

  • Issue: No return oxidation peak (

    
     is absent). 
    
    • Cause: The radical anion is unstable. This is often due to wet solvent . The radical anion (

      
      ) is a superbase and reacts with water to form the hydroxylamine (irreversible).
      
    • Fix: Dry solvent with activated 3Å molecular sieves overnight. Confirm

      
       atmosphere is strictly maintained.
      
  • Issue: Huge peak separation (> 200 mV).

    • Cause: High uncompensated resistance (

      
       drop).
      
    • Fix: Check WE/RE positioning (Luggin capillary should be close to WE). Increase electrolyte concentration to 0.2 M.

  • Issue: Extra peaks appearing.

    • Cause: Oxygen contamination.

    • Fix: Check for leaks in the gas line.

      
       reduction usually appears as a broad wave around -1.2 V vs Fc/Fc+, overlapping with the nitro signal.
      

References

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. (Standard text for CV theory and reversibility criteria).
  • Zuman, P., & Fijalek, Z. (1996). "Electrochemical behavior of nitro compounds." Journal of Electroanalytical Chemistry.

  • Frontier, A. J., et al. (2013). "Cyclic Voltammetry of Organic Compounds in Aprotic Solvents." University of Rochester Protocols. (General protocol for aprotic organic CV).
  • Saravia, L. P., et al. (2020). "Electrochemical reduction of nitro-aromatic compounds: A review." Electrochimica Acta. (Mechanistic details on radical anion stability).
  • BioLogic Application Note. (2023). "EC-Lab Application Note: Determination of Redox Potentials."

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 1-Nitro-9H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Nitro-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic intricacies of carbazole nitration, provide detailed protocols, and offer data-driven insights to enhance your synthetic outcomes.

Introduction: The Challenge of Regioselectivity in Carbazole Nitration

The synthesis of this compound is a pivotal step in the development of various functional organic materials and pharmaceutical intermediates. However, the direct nitration of the carbazole nucleus often presents a significant challenge: a lack of regioselectivity. Traditional electrophilic aromatic substitution methods, such as mixed acid nitration, typically yield a mixture of isomers, including the 1-nitro, 3-nitro, and various dinitro derivatives, making the isolation of the desired 1-nitro isomer a formidable task.[1][2] This guide will address these challenges head-on, providing both troubleshooting for traditional methods and an overview of modern, more selective approaches.

Understanding the Reaction: The Mechanism of Electrophilic Nitration of Carbazole

The nitration of carbazole proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions most susceptible to attack are the C3/C6 and C1/C8 positions due to the activating effect of the nitrogen atom.

Electrophilic Nitration of Carbazole cluster_reaction Electrophilic Attack reagents HNO₃ + H₂SO₄ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile Generation intermediate1 Sigma Complex (Attack at C1) electrophile->intermediate1 Attack at C1 intermediate3 Sigma Complex (Attack at C3) electrophile->intermediate3 Attack at C3 carbazole 9H-Carbazole product1 This compound intermediate1->product1 Deprotonation product3 3-Nitro-9H-carbazole intermediate3->product3 Deprotonation

Caption: Mechanism of Electrophilic Nitration of Carbazole.

The inherent reactivity of the C3 and C6 positions is generally higher than that of the C1 and C8 positions, often leading to 3-nitrocarbazole as the major product in traditional nitration reactions. Understanding this inherent reactivity is the first step in devising strategies to favor the formation of the 1-nitro isomer.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the synthesis of this compound.

Low Yield of this compound

Q1: My reaction yields a very low amount of the desired 1-nitro isomer, with the 3-nitro isomer being the major product. How can I improve the regioselectivity?

A1: This is the most common challenge in carbazole nitration. The C3 position is kinetically favored in many standard nitration conditions. Here are several strategies to improve the yield of the 1-nitro isomer:

  • Palladium-Catalyzed C1-Selective Nitration: For the highest regioselectivity, a modern approach using a palladium catalyst with a directing group is highly recommended. This method utilizes a removable pyridyl directing group on the carbazole nitrogen to direct the nitration specifically to the C1 position, leading to significantly higher yields of the desired isomer.[2]

  • Controlling Reaction Temperature: In traditional mixed acid nitration, lowering the reaction temperature can sometimes improve the selectivity for the 1-nitro isomer, although this effect may be modest. Running the reaction at temperatures between -20°C and 0°C is a good starting point.[3]

  • Choice of Nitrating Agent: The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates, can sometimes alter the isomer distribution.[3]

Formation of Byproducts

Q2: My reaction mixture contains significant amounts of dinitrocarbazoles. How can I minimize their formation?

A2: The formation of dinitrocarbazoles is a result of over-nitration, which occurs when the reaction conditions are too harsh or the reaction time is too long. To mitigate this:

  • Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (1.05-1.1 equivalents) of the nitrating agent is often sufficient.

  • Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also help to slow down the rate of the second nitration.

  • Stepwise Nitration: Some advanced strategies involve a stepwise process where mononitration is performed under controlled conditions, followed by purification and then, if desired, a second nitration under different conditions.[4]

Q3: I am observing a significant amount of dark, tar-like material in my crude product. What is causing this and how can I prevent it?

A3: Tar formation is often due to oxidative side reactions, especially when using strong nitrating agents like mixed acid at elevated temperatures. To prevent this:

  • Temperature Control: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.

  • Purity of Starting Materials: Ensure that your starting carbazole is pure. Impurities can sometimes act as catalysts for decomposition.

  • Degassing: In some sensitive reactions, degassing the solvent prior to the reaction can help to remove dissolved oxygen, which can contribute to oxidative side reactions.

Purification Challenges

Q4: I am having difficulty separating 1-nitrocarbazole from the 3-nitro isomer and other byproducts. What are the best purification methods?

A4: The separation of nitrocarbazole isomers can be challenging due to their similar polarities. A combination of techniques is often necessary:

  • Column Chromatography: This is the most effective method for separating the isomers. A carefully optimized solvent system is crucial. A common starting point is a gradient of ethyl acetate in hexane or petroleum ether. The 1-nitro isomer is generally slightly less polar than the 3-nitro isomer and will elute first.

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated several times to achieve high purity.[5]

  • Recrystallization: Once the isomers are partially separated, recrystallization is a good final step to obtain a highly pure product.[6]

Experimental Protocols

Protocol 1: Traditional Mixed Acid Nitration (with a focus on maximizing 1-nitro isomer)

This protocol is a modification of traditional methods, with an emphasis on temperature control to favor the 1-nitro isomer.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 9H-carbazole (1 equivalent) in glacial acetic acid. Cool the solution to 0°C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Reaction: Slowly add the nitrating mixture to the carbazole solution via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 2:8 ethyl acetate:hexane solvent system). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the crude product under vacuum. The crude product is a mixture of isomers and must be purified by column chromatography.

Protocol 2: Palladium-Catalyzed C1-Selective Nitration

This protocol is based on a modern, highly regioselective method.[2]

  • Substrate Preparation: Synthesize N-(pyridin-2-yl)-9H-carbazole by reacting 9H-carbazole with 2-chloropyridine in the presence of a suitable base (e.g., potassium carbonate) and a copper catalyst.

  • Nitration Reaction: In a sealed reaction vessel, combine N-(pyridin-2-yl)-9H-carbazole (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (0.1 equivalents), and a nitrating agent like silver nitrate (AgNO₃, 1.2 equivalents) in a suitable solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a set period (e.g., 24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the C1-nitrated product.

  • Deprotection: The pyridyl directing group can be removed under appropriate conditions to yield this compound.

Data Presentation: Comparison of Nitration Methods

MethodNitrating AgentCatalystTypical Yield of 1-Nitro IsomerKey AdvantagesKey Disadvantages
Mixed Acid Nitration HNO₃ / H₂SO₄None10-30%Inexpensive and readily available reagents.Poor regioselectivity, formation of multiple isomers, harsh reaction conditions.
Nitration with Acetyl Nitrate HNO₃ / Acetic AnhydrideNone20-40%Milder conditions than mixed acid.Still produces a mixture of isomers.
Palladium-Catalyzed Nitration AgNO₃Pd(OAc)₂>70%Excellent C1-regioselectivity, high yield of the desired product.Requires a multi-step process (synthesis of the directed substrate), more expensive reagents.[2]

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_isomers Analyze crude product by TLC/NMR. Is 3-nitro the major product? start->check_isomers yes_3nitro Yes check_isomers->yes_3nitro no_3nitro No check_isomers->no_3nitro improve_regio Improve Regioselectivity: - Use Pd-catalyzed method - Lower reaction temperature - Change nitrating agent yes_3nitro->improve_regio check_byproducts Are there significant byproducts (dinitro, tar)? no_3nitro->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts no_byproducts No check_byproducts->no_byproducts minimize_byproducts Minimize Byproducts: - Control stoichiometry - Reduce reaction time/temp - Purify starting material yes_byproducts->minimize_byproducts check_workup Review work-up and purification procedures. Are there losses during extraction or chromatography? no_byproducts->check_workup optimize_purification Optimize Purification: - Adjust column chromatography solvent system - Consider fractional crystallization check_workup->optimize_purification

Caption: Troubleshooting workflow for low yield of this compound.

References

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information. [Link]

  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. National Center for Biotechnology Information. [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. [Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Royal Society of Chemistry. [Link]

  • Reaction yield for the different nitration methods on the carbamates compared. ResearchGate. [Link]

  • FT-IR spectra of control and treated samples of carbazole. ResearchGate. [Link]

  • FTIR spectra of monomer of N-methanol carbazole , poly N-methanol carbazole, (25mM) and poly N-methanol in acid media film which was electrodeposited from acetonitrile solution containining 50mM TBABF 4 . ResearchGate. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me. YouTube. [Link]

  • Fractional Crystallization. G. K. Sulzer. [Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. National Center for Biotechnology Information. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Fractional crystallization. Chemistry LibreTexts. [Link]

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. John Fisher University. [Link]

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. [Link]

  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. National Institute of Standards and Technology. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

  • Chemistry 210 Experiment 10. University of Massachusetts. [Link]

  • FTIR spectra (1600–800 cm⁻¹) of 3,6‐diphenyl‐9H‐carbazole (Red) and 3,6‐diiodocarbazole (Blue). ResearchGate. [Link]

  • SYNTHETIC STRATEGIES DUE TO NEW 1,2,4-TRIAZOLES GETTING (LITERATURE REVIEW). ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Asia Pacific. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. National Center for Biotechnology Information. [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Stephen F. Austin State University. [Link]

  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Comparison of 1H-NMR and 13C-NMR. Slideshare. [Link]

  • 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Technical Support Center: Degradation Pathways for Nitro-Substituted Carbazoles in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and scientists working with nitro-substituted carbazole materials in Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you diagnose and understand the degradation pathways affecting your devices. Our approach is grounded in established scientific principles to ensure you can make informed decisions in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable intrinsic degradation pathways for nitro-substituted carbazole derivatives used in OLEDs?

The operational stability of nitro-substituted carbazoles in OLEDs is primarily dictated by the weakest chemical bonds within the molecule, which are susceptible to cleavage under electrical and thermal stress. The two most likely points of initial degradation are the Carbon-Nitro (C-NO2) bond and the Carbon-Nitrogen (C-N) bond of the carbazole moiety itself.[1][2]

  • Homolytic Cleavage of the C-NO2 Bond: The C-NO2 bond in nitroaromatic compounds is often the most labile, especially under thermal stress or high-energy excitation. This bond can break homolytically, generating a carbazole-based radical and a nitrogen dioxide (•NO2) radical. These highly reactive radical species can then participate in secondary reactions within the device layers, leading to the formation of non-emissive products, charge traps, and quenchers, which ultimately degrade device performance.[2][3]

  • Homolytic Cleavage of the Carbazole C-N Bond: Studies on various carbazole-based host materials have identified the cleavage of the exocyclic C–N bond as a key degradation mechanism.[4][5][6] This process is often induced by excitons and results in the formation of stabilized π-radicals.[7] The presence of a strong electron-withdrawing nitro group can influence the bond dissociation energy of this C-N bond, potentially making it more susceptible to cleavage depending on its position on the carbazole core.

The dominant pathway often depends on the specific molecular structure and the operational conditions of the device. However, given the inherent reactivity associated with the nitro group, cleavage of the C-NO2 bond is a primary concern.

G cluster_main Proposed Degradation Pathway cluster_products Primary Degradation Products cluster_secondary Secondary Degradation & Device Failure NitroCarbazole Nitro-Substituted Carbazole (in Emissive Layer) Stress Electrical / Thermal Stress (Exciton Formation, Joule Heating) NitroCarbazole->Stress Cleavage Homolytic Bond Cleavage Stress->Cleavage Radical_Carbazole Carbazole Radical Cleavage->Radical_Carbazole C-NO2 or C-N Bond Fission Radical_NO2 •NO2 Radical Cleavage->Radical_NO2 C-NO2 Fission Secondary_Rxns Secondary Reactions (e.g., Dimerization, Adduct Formation) Radical_Carbazole->Secondary_Rxns Radical_NO2->Secondary_Rxns Quenchers Formation of Non-Emissive Quenchers & Charge Traps Secondary_Rxns->Quenchers Device_Failure Rapid Luminance Decay Increased Voltage Color Shift Quenchers->Device_Failure

Caption: Proposed primary degradation pathway for nitro-substituted carbazoles.

Troubleshooting Guides

This section addresses common experimental issues. Each guide explains the potential causes related to material degradation and provides a logical workflow for diagnosis.

Problem 1: Rapid Luminance Decay

Your device shows a significantly faster drop in brightness (e.g., LT50 of a few hours) than expected.

  • Probable Cause: The primary cause of rapid luminance decay is the accumulation of non-radiative recombination centers or luminescence quenchers within the emissive layer.[3] For nitro-substituted carbazoles, this is likely due to the generation of radical species following C-NO2 or C-N bond cleavage. These degradation products interrupt the radiative recombination of excitons, converting that energy into heat instead of light.[2][8]

  • Troubleshooting Workflow:

    • Confirm Intrinsic vs. Extrinsic Failure: First, rule out external factors. Ensure your device encapsulation is robust and the device has not been exposed to excessive moisture or oxygen, which can cause dark spot formation and accelerate degradation.[3][9]

    • Conduct Accelerated Lifetime Testing: Perform a systematic lifetime test under a constant drive current.[5] Monitor both luminance and voltage over time. A simultaneous rapid drop in luminance and a sharp rise in voltage suggest the formation of charge traps, which is consistent with material degradation.[9]

    • Post-Mortem Photoluminescence (PL) Analysis: After significant degradation, measure the PL spectrum of the device's emissive layer. A decrease in PL quantum yield compared to a pristine film indicates the formation of non-emissive quenchers.

    • Mass Spectrometry (MS) of Aged Device: If possible, perform mass spectrometry on the organic layers of the degraded device to identify the molecular fragments. The presence of carbazole dimers or adducts can confirm the proposed degradation pathways.[10][11]

Problem 2: Color Shift (Typically towards Yellow/Green)

The emission color of your device changes during operation, often shifting from a desired blue or white to a yellowish or greenish hue.

  • Probable Cause: Color shift is often a result of two phenomena:

    • Degradation of the Primary Emitter: The nitro-substituted carbazole (if it is the emitter) degrades, leading to a decrease in its characteristic emission.[12]

    • Formation of New Emissive Species: The degradation products themselves may be emissive at longer wavelengths (lower energy). For instance, aggregation or dimerization of carbazole fragments can create new excited states that emit in the green or yellow part of the spectrum, causing a red-shift in the overall device emission.[4][13] This is a known issue in carbazole-based systems where exciton-induced aggregation leads to the appearance of long-wavelength bands.[4][13]

  • Troubleshooting Workflow:

    • Monitor Electroluminescence (EL) Spectra Over Time: During the lifetime test, record the full EL spectrum at regular intervals (e.g., T0, T25, T50). A change in the peak wavelength or the appearance of a new shoulder peak at a longer wavelength is direct evidence of a color shift.

    • Compare EL and PL Spectra: Compare the EL spectrum of the degraded device with its PL spectrum. If the new, longer-wavelength peak is present in both, it strongly suggests the formation of a new stable emissive species. If it only appears in the EL, the cause might be related to changes in the charge recombination zone or the formation of electroplexes at interfaces.

    • Analyze Individual Layer Stability: Fabricate simpler, single-layer devices (if possible) or devices with well-characterized, stable transport layers to isolate the degradation of the nitro-substituted carbazole layer. This helps confirm that the instability originates from your material of interest.

Problem 3: Increased Operating Voltage

To maintain a constant current, the required operating voltage for the device steadily increases over its lifetime.

  • Probable Cause: An increase in operating voltage is a classic symptom of charge trap formation or degradation of charge transport layers.[14] The molecular fragments and adducts formed from the degradation of nitro-substituted carbazoles can act as deep charge traps.[3] These traps capture electrons or holes, reducing charge mobility and requiring a higher electric field (and thus higher voltage) to maintain the same current density.

  • Troubleshooting Workflow:

    • Correlate Voltage Rise with Luminance Decay: Plot the operating voltage and luminance as a function of time. A strong correlation, where the voltage begins to rise as the luminance starts to decay, points to a common cause: intrinsic material degradation.

    • Characterize Charge Transport: Use techniques like transient electroluminescence or impedance spectroscopy on fresh vs. aged devices. Changes in the signals can provide quantitative information about charge mobility and trap density, confirming that degradation has impacted the electrical properties of the organic layers.

    • Investigate Interfacial Integrity: Employ depth-profiling techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) on the degraded device. This can reveal if degradation products have migrated to and accumulated at the interfaces between layers, which would impede charge injection and increase the required voltage.[15]

Key Experimental Protocols

Protocol 1: Standardized Accelerated Lifetime Testing

This protocol allows for the reliable measurement and comparison of device stability.

  • Device Preparation: Encapsulate the OLED device in a nitrogen glovebox to prevent atmospheric degradation. Mount the device on a temperature-controlled test stage.

  • Initial Characterization (T=0):

    • Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device.

    • Record the initial electroluminescence spectrum and CIE color coordinates.

    • From the J-V-L data, determine the current density required to achieve the desired initial luminance (e.g., 1000 cd/m²).

  • Constant Current Stressing:

    • Apply the determined constant DC to the device using a source-measure unit (SMU).

    • Simultaneously, use a photodetector or spectrometer to continuously monitor the luminance of the device.

    • Record the luminance, voltage, and time at regular intervals.

  • Data Analysis:

    • Plot the normalized luminance (L/L0) as a function of time.

    • Determine the time it takes for the luminance to decay to 80% (LT80), 70% (LT70), or 50% (LT50) of its initial value.[16]

    • Plot the operating voltage as a function of time to observe any increase.

    • Optionally, fit the luminance decay curve to a stretched exponential decay function to model the degradation behavior.[3]

Protocol 2: Analysis of Degradation Products by LDI-TOF Mass Spectrometry

This protocol helps identify the chemical byproducts of degradation.

  • Sample Preparation:

    • Operate an OLED device until significant degradation (e.g., >50% luminance loss) is observed.

    • Carefully de-encapsulate the device in an inert atmosphere.

    • Use a solvent wash (e.g., with dichloromethane or chloroform) to dissolve the organic layers from the substrate. Alternatively, for layer-specific analysis, use a technique like Gas Cluster Ion Beam (GCIB) sputtering to expose the emissive layer.

  • Mass Spectrometry Analysis:

    • Deposit the dissolved organic material onto a suitable target plate for Laser Desorption/Ionization Time-of-Flight (LDI-TOF) mass spectrometry.

    • Acquire the mass spectrum. The LDI-TOF technique is often preferred as it can analyze materials directly without a matrix, which could interfere with the results.[3]

  • Data Interpretation:

    • Compare the mass spectrum of the degraded sample to that of a pristine, undegraded film of the nitro-substituted carbazole.

    • Look for new peaks at higher masses, which could correspond to dimers (2x the molecular weight of the carbazole radical) or adducts formed with other molecules in the emissive layer.[10][11]

    • Use MS/MS fragmentation analysis on the new peaks to confirm their molecular structures.[15]

G cluster_workflow Experimental Workflow for Degradation Analysis cluster_analysis Post-Mortem Analysis of Degraded Device cluster_results Interpretation Start OLED Device Failure (e.g., Low LT50, Color Shift) LifetimeTest Step 1: Accelerated Lifetime Test (Constant Current Stressing) Start->LifetimeTest Monitor Monitor J-V-L & EL Spectra vs. Time LifetimeTest->Monitor PL_Spec Step 2: Photoluminescence Spectroscopy Monitor->PL_Spec Degraded Device MS_Spec Step 3: LDI-TOF Mass Spectrometry Monitor->MS_Spec Degraded Device SIMS_Spec Optional: TOF-SIMS Depth Profiling Monitor->SIMS_Spec Degraded Device Result_PL Reduced PLQY? New Emission Peaks? PL_Spec->Result_PL Result_MS Identify Degradation Products (Dimers, Adducts) MS_Spec->Result_MS Result_SIMS Elemental Migration? Interface Degradation? SIMS_Spec->Result_SIMS Conclusion Identify Degradation Mechanism & Propose Material Improvement Result_PL->Conclusion Result_MS->Conclusion Result_SIMS->Conclusion

Caption: A general experimental workflow for diagnosing OLED degradation.

Quantitative Data Summary

Understanding the relative strength of chemical bonds is crucial for predicting degradation pathways. The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE).

Bond TypeTypical BDE (kJ/mol)Typical BDE (eV)Relevance to Degradation
Aromatic C-NO2 ~247-260~2.56-2.70Often the weakest bond, making it a likely initial site of degradation under thermal or electrical stress.
Carbazole C-N ~331 (for CH3-NH2)~3.43Generally stronger than the C-NO2 bond, but can be susceptible to cleavage in excited states, especially in blue emitters where exciton energies are high.[5][6][17]
C-H (Aromatic) ~439-462~4.55-4.79Very strong and unlikely to be the primary degradation site compared to C-N or C-NO2 bonds.

Note: BDE values are context-dependent and can vary based on the specific molecular structure. The values provided are representative for comparison.

References

  • Sawada, K., et al. (2023). P‐116: Elucidation of OLED Degradation Mechanism Using Mass Spectrometry and Theoretical Analysis. SID Symposium Digest of Technical Papers. Available at: [Link]

  • Politzer, P., & Murray, J.S. (1996). Relationships Between Dissociation Energies and Electrostatic Potentials of C-NO2 Bonds. Applications to Impact Sensitivities. DTIC. Available at: [Link]

  • Sawada, K., et al. (2023). P‐116: Elucidation of OLED Degradation Mechanism Using Mass Spectrometry and Theoretical Analysis. Semantic Scholar. Available at: [Link]

  • Toray Research Center. (2022). Toray Research Center to explain its OLED device degradation analysis in an online seminar. OLED-Info. Available at: [Link]

  • Yu, H., et al. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices With Electrical Aging. ACS Applied Materials & Interfaces. Available at: [Link]

  • Javaid, S., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Micromachines. Available at: [Link]

  • Cioslowski, J., & Mixon, S.T. (1992). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. ResearchGate. Available at: [Link]

  • Reddit User. (2023). An in-depth look at OLED degradation (BURN-IN). r/ultrawidemasterrace. Available at: [Link]

  • Quora User. (2020). Why do OLED screens look discolored after you use it for a few years?. Quora. Available at: [Link]

  • Aziz, H., et al. (2007). Degradation Phenomena in Small-Molecule Organic Light-Emitting Devices. Chemistry of Materials. Available at: [Link]

  • Hong, M., et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. Chemistry of Materials. Available at: [Link]

  • Li, J., et al. (2021). Lifetime Measurement and Aging Mechanism Analysis of OLED Subpixels. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Operating voltage maintenance characteristics of OLED products after aging of 6000 h. Available at: [Link]

  • Fan, W., et al. (2021). 51-3: Color Shifting in High Dynamic Range OLED Displays. SID Symposium Digest of Technical Papers. Available at: [Link]

  • ResearchGate. (2014). OLED Device Operational Lifetime: Insights and Challenges. Available at: [Link]

  • Patsnap Eureka. (2024). Top Tips to Avoid OLED Burn-In on Your TV or Monitor. Available at: [Link]

  • Weindorf, P. (2005). Automotive OLED Life Prediction Method. Society for Information Display. Available at: [Link]

  • Digital Trends. (2024). 5 signs your OLED TV is on its way out. Available at: [Link]

  • Lee, S.Y., et al. (2018). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. The Journal of Physical Chemistry C. Available at: [Link]

  • Toray Research Center. Photoluminescence (PL) analysis of EMLs in multilayered OLEDs. Available at: [Link]

  • Scholz, S., et al. (2011). Photoluminescence degradation of blue OLED emitters. ResearchGate. Available at: [Link]

  • YouTube. (2024). Why OLED TVs Fade Over Time: Blue Pixel Aging, Burn-In & Lifespan Explained. Available at: [Link]

  • YouTube. (2024). OLED's Biggest Problem (Black Crush) & How to Fix it. Available at: [Link]

  • Fluxim AG. Analysis of TADF OLED degradation by combining advanced characterization and simulation. Available at: [Link]

  • Lide, D.R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
  • Chen, Y., et al. (2017). Analysis and optimization on the angular color shift of RGB OLED displays. Optics Express. Available at: [Link]

  • Kim, S.Y., et al. (2018). Eliminate angular color shift in top‐emitting OLEDs through cavity design. ResearchGate. Available at: [Link]

  • Patsnap Eureka. (2024). Benchmarking OLED Current Distribution Under High-Voltage Stress. Available at: [Link]

  • Chemistry LibreTexts. (2023). 10.9: Bond Energies. Available at: [Link]

Sources

How to avoid dinitration in the synthesis of 1-Nitro-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support document, designed for researchers requiring high-fidelity synthesis protocols. It prioritizes mechanistic understanding and regioselective control to resolve the specific issue of dinitration.

Topic: Regiocontrol & Dinitration Avoidance Strategies Doc ID: TS-ORG-CBZ-01 Last Updated: 2025-06-15[1]

Executive Summary: The Regioselectivity Challenge

The synthesis of 1-nitro-9H-carbazole presents a dual challenge:

  • Regioselectivity: Electrophilic aromatic substitution (SEAr) on carbazole overwhelmingly favors the C3 position (para to nitrogen) due to the electronic contribution of the lone pair. The C1 position (ortho) is sterically hindered and electronically less favorable.

  • Over-Nitration (Dinitration): The introduction of a nitro group at C3 deactivates the first ring, but the second ring remains electron-rich. This often leads to a second nitration at C6, forming 3,6-dinitrocarbazole before significant C1-mononitro product accumulates.[1]

Core Recommendation: To avoid dinitration and achieve C1 selectivity, you must abandon "standard" mixed-acid nitration in favor of Transition-Metal Catalyzed C-H Activation or De Novo Ring Construction .[1]

Troubleshooting & FAQs (Q&A)

Q1: I am using HNO₃/AcOH, but I only get 3-nitrocarbazole and 3,6-dinitrocarbazole. How do I shift to 1-nitro?

Diagnosis: Standard electrophilic nitration is intrinsically C3-selective. Technical Insight: The activation energy for C3 attack is significantly lower than C1. Once 3-nitrocarbazole forms, the C6 position on the other ring is more reactive than the C1 position on the deactivated ring, leading to dinitration. Solution:

  • Immediate Mitigation: Lower temperature to -20°C and use a stoichiometric deficit of nitric acid (0.8 eq). This minimizes dinitration but will not significantly improve C1 yield (expect <10%).

  • Correct Approach: Switch to Protocol A (Pd-Catalyzed C-H Nitration) using a directing group, or Protocol B (Intramolecular Cyclization) .

Q2: Can I use Silver Nitrate (AgNO₃) to avoid dinitration?

Answer: Yes, but only as a reagent in a specific catalytic cycle. Explanation: Simply mixing AgNO₃ with carbazole will not work. However, AgNO₃ serves as the nitro source in the Palladium-catalyzed C1-selective nitration protocol.[2] The silver ion acts as an oxidant and halide scavenger, while the nitrate provides the nucleophile. This method (detailed in Protocol A) completely suppresses dinitration because the reaction is directed specifically to the C1 position by a removable directing group (e.g., 2-pyridyl).

Q3: How do I remove dinitrated byproducts from my crude mixture?

Purification Strategy:

  • Solubility Difference: Dinitrocarbazoles are generally less soluble in ethanol/acetone than mononitro isomers. Trituration with cold ethanol can precipitate the bulk of the dinitro species.

  • Chromatography: 1-Nitrocarbazole exhibits an intramolecular Hydrogen Bond between the N-H and the adjacent -NO₂ oxygen. This reduces its polarity compared to the 3-nitro isomer.

    • Stationary Phase: Silica Gel (230-400 mesh).[3]

    • Mobile Phase: Gradient of Hexanes:Dichloromethane (Start 80:20, move to 60:40).

    • Order of Elution: 1-Nitro (Fastest/Least Polar)

      
       3-Nitro 
      
      
      
      Dinitro (Slowest/Most Polar).

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. Note how the "Direct Nitration" path inevitably leads to dinitration, whereas the "Directed" path locks the selectivity.

CarbazoleNitration cluster_direct Direct Nitration (HNO3) cluster_directed Pd-Catalyzed C-H Activation Carbazole 9H-Carbazole Nitro3 3-Nitrocarbazole (Major Product) Carbazole->Nitro3 Fast (k1) Nitro1 1-Nitrocarbazole (Minor Product) Carbazole->Nitro1 Slow (k2) DG_Carb N-(2-Pyridyl)carbazole (Directing Group) Carbazole->DG_Carb + 2-Bromopyridine Dinitro 3,6-Dinitrocarbazole (Over-reaction) Nitro3->Dinitro Fast (k3) Pd_Inter Palladacycle Intermediate DG_Carb->Pd_Inter Pd(OAc)2 Final_1Nitro This compound (Exclusive Product) Pd_Inter->Final_1Nitro AgNO3 (Nitro Source)

Figure 1: Mechanistic divergence between uncontrolled direct nitration (Red) and directed C-H activation (Green).

Recommended Experimental Protocols

Protocol A: Pd-Catalyzed C1-Selective Nitration (High Selectivity)

Best for: Avoiding dinitration entirely and maximizing 1-isomer yield.[1]

Mechanism: A removable 2-pyridyl directing group coordinates with Palladium to activate the C1-H bond, forming a palladacycle that reacts with AgNO₃.[1]

Materials:

  • Substrate: N-(2-pyridyl)carbazole (Prepared via Ullmann coupling).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Reagent: AgNO₃ (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Additive: Pivalic acid (0.5 equiv).

Step-by-Step:

  • Setup: In a 15 mL sealed tube, dissolve N-(2-pyridyl)carbazole (0.2 mmol) in DCE (2.0 mL).

  • Addition: Add Pd(OAc)₂ (2.2 mg), AgNO₃ (68 mg), and Pivalic acid (10 mg).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Ag residues. Wash with DCM.

  • Deprotection: The pyridyl group can be removed via methylation (MeOTf) followed by basic hydrolysis (NaOH/MeOH) to yield free this compound.

Why this avoids dinitration: The catalyst geometry cannot reach the C3 or C6 positions while anchored to the directing group.

Protocol B: De Novo Synthesis (Ring Closure)

Best for: Absolute structural certainty without metal catalysis.

Concept: Instead of nitrating carbazole, synthesize the ring with the nitro group already in place.

Reaction: 2-Bromo-N-(2-nitrophenyl)aniline


This compound [1]

Step-by-Step:

  • Precursor Synthesis: React 1-bromo-2-iodobenzene with 2-nitroaniline (Ullmann coupling) to form 2-bromo-N-(2-nitrophenyl)aniline.[1]

  • Cyclization:

    • Dissolve precursor (1.0 equiv) in DMAc (Dimethylacetamide).

    • Add K₂CO₃ (2.0 equiv) and Pd catalyst (e.g., (NHC)Pd(allyl)Cl, 2 mol%).[4]

    • Heat at 140°C for 24-48 hours.

  • Isolation: Pour into water, extract with Et₂O. Purify via column chromatography (Yield ~60-80%).

Comparative Data: Method Efficiency

ParameterDirect Nitration (HNO₃)Pd-Catalyzed C-H ActivationRing Closure (De Novo)
Major Product 3-Nitrocarbazole (90%)1-Nitrocarbazole (>95%) 1-Nitrocarbazole (100%)
Dinitration Risk High (Forms 3,6-dinitro)Zero (Sterically controlled)Zero (Stoichiometry fixed)
Atom Economy HighModerate (Requires Ag)Low (Multi-step)
Purification Difficult (Isomer separation)Easy (Remove catalyst)Moderate
Scalability HighModerate (Cost of Pd/Ag)Moderate

References

  • Pd-Catalyzed C1-Selective Nitration

    • Title: Palladium-catalyzed regioselective C1-selective nitration of carbazoles.[1][2]

    • Source: Beilstein Journal of Organic Chemistry (2025).
    • Relevance: Defines the AgNO₃/Pd protocol for exclusive C1 selectivity.
    • (Verified Domain)

  • De Novo Synthesis (Ring Closure)

    • Title: this compound.[1]

    • Source: Acta Crystallographica Section E (2013).
    • Relevance: Provides the crystal structure and synthesis via 2-bromo-N-(2-nitrophenyl)benzenamine cyclization.[4]

  • Nitration Mechanism & Selectivity

    • Title: Mechanism and regioselectivity of electrophilic aromatic nitration.

    • Source: Journal of Organic Chemistry / SciSpace Analysis.
    • Relevance: Explains the electronic preference for C3 over C1.

Sources

Technical Support Center: Photodegradation of 1-Nitro-9H-carbazole and Its Prevention

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating 1-nitro-9H-carbazole. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the photodegradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experimental results.

I. Understanding the Challenge: The Photolability of this compound

This compound, a nitroaromatic compound, is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation can significantly impact experimental outcomes by altering the compound's concentration, leading to the formation of confounding byproducts, and ultimately compromising the validity of your data. Understanding the mechanisms behind this degradation is the first step toward effective prevention.

The photodegradation of nitroaromatic compounds is often initiated by the absorption of photons, leading to the formation of an excited state. This excited molecule can then undergo various reactions, including homolytic cleavage of the C-NO2 bond to form a carbazole radical and a nitrogen dioxide radical. In the presence of oxygen, a cascade of reactions involving reactive oxygen species (ROS) can occur, leading to a variety of degradation products.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or Decreasing Concentration of this compound in Solution

Symptoms:

  • Decreasing peak area of this compound in subsequent HPLC injections of the same solution.

  • Poor reproducibility of results between experiments conducted at different times.

  • Appearance of a yellow tint in a previously colorless or pale yellow solution.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Exposure to Ambient Light Even brief exposure to laboratory lighting, especially fluorescent lights which emit some UV radiation, can initiate photodegradation.Solution: Work in a dimly lit area or use red light. Prepare solutions fresh and immediately protect them from light by using amber vials or by wrapping containers in aluminum foil.
Solvent Effects The choice of solvent can influence the rate of photodegradation. Solvents that can readily form radicals or are not sufficiently UV transparent can exacerbate the issue.Solution: Use high-purity, HPLC-grade solvents that are freshly opened. Consider degassing solvents to remove dissolved oxygen, which can participate in photo-oxidative degradation pathways. If possible, choose solvents with minimal UV absorbance at the wavelengths to be used.
Inadequate Storage Storing solutions, even for a short period, without proper light protection will lead to degradation.Solution: Store all solutions containing this compound in a refrigerator or freezer in amber containers. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
Contaminated Glassware Residues on glassware can act as photosensitizers, accelerating the degradation process.Solution: Ensure all glassware is scrupulously clean. A final rinse with the solvent to be used is recommended before preparing the solution.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • One or more new peaks appear in the HPLC chromatogram over time.

  • The baseline of the chromatogram becomes noisy or shows broad, ill-defined peaks.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Formation of Degradation Products The new peaks are likely photodegradation products of this compound.Solution: To confirm, intentionally expose a solution to a UV lamp and monitor the formation of these peaks by HPLC-UV/Vis and LC-MS to identify their mass. This will help in building a degradation profile.
Secondary Reactions Initial degradation products may be unstable and undergo further reactions to form a complex mixture of byproducts.Solution: Minimize the initial degradation by following the light protection protocols. If studying the degradation pathway, analyze samples at various time points to track the evolution of different species.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely photodegradation pathway for this compound?

While a definitive, universally accepted pathway may vary depending on the specific conditions (solvent, pH, presence of oxygen), a plausible mechanism involves the following steps:

  • Photoexcitation: this compound absorbs a photon, promoting it to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • Homolytic Cleavage: The excited molecule undergoes cleavage of the C-NO2 bond, generating a carbazole radical and a nitrogen dioxide radical (•NO2).

  • Radical Reactions: In the presence of oxygen, the carbazole radical can react to form various oxygenated products, such as hydroxylated or quinone-like structures. The •NO2 can also participate in further reactions.

Caption: Proposed photodegradation pathway of this compound.

Q2: What are the optimal storage conditions for this compound and its solutions?

  • Solid Compound: Store in a tightly sealed, amber glass container in a cool, dark, and dry place. A desiccator can be used to minimize moisture.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber volumetric flasks or vials, and store at 2-8°C. For longer-term storage, freezing at -20°C or below is recommended. Always allow the solution to return to room temperature before use to avoid concentration errors due to solvent contraction.

Q3: Can I use stabilizers to prevent photodegradation?

Yes, certain additives can help mitigate photodegradation.

  • UV Absorbers: Compounds like benzophenones and benzotriazoles can be added to a solution to absorb UV radiation, acting as a "sacrificial" compound and protecting the this compound.[1]

  • Quenchers: These molecules can deactivate the excited state of this compound before it has a chance to degrade. Hindered Amine Light Stabilizers (HALS) are a common class of quenchers that work by trapping free radicals.[1] Nickel quenchers function by de-exciting carbonyl groups formed during photo-oxidation.[1][2]

The choice and concentration of a stabilizer must be carefully considered, as it may interfere with your downstream applications or analytical methods. Always run a control experiment with the stabilizer alone to assess any potential interference.

Q4: How can I quantify the rate of photodegradation?

A robust method for quantifying photodegradation involves a controlled irradiation experiment followed by HPLC analysis.

IV. Experimental Protocols

Protocol 1: Quantifying Photodegradation Rate using HPLC

This protocol outlines a method to determine the photodegradation kinetics of this compound in a specific solvent.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Amber and clear glass vials

  • UV lamp with a known wavelength and intensity (e.g., 365 nm)[3][4]

  • HPLC system with a UV detector

  • Calibrated micropipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent. Ensure the solution is fully dissolved and protected from light.

  • Experimental Setup:

    • Pipette equal volumes of the stock solution into a series of clear glass vials (for UV exposure) and amber glass vials (as dark controls).

    • Place the clear vials under a UV lamp at a fixed distance.[5][6] Start a timer.

    • Keep the amber vials in the same room but shielded from the UV light.

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot from one of the clear vials and one of the amber vials.

    • Immediately analyze the aliquots by HPLC.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a mobile phase that provides good separation of the parent compound from any degradation products (e.g., a gradient of acetonitrile and water).

    • Set the UV detector to the λmax of this compound.

  • Data Analysis:

    • Plot the peak area of this compound against time for both the UV-exposed and dark control samples.

    • Calculate the percentage degradation at each time point for the exposed samples relative to the time-zero sample.

    • Determine the degradation rate constant by fitting the data to a suitable kinetic model (e.g., first-order decay).[7]

G Start Start Prepare_Stock Prepare Stock Solution (Amber Flask) Start->Prepare_Stock Aliquot Aliquot into Clear (UV) & Amber (Dark) Vials Prepare_Stock->Aliquot Irradiate Expose Clear Vials to UV Lamp Aliquot->Irradiate Sample Sample at Time Intervals (t=0, 5, 10... min) Irradiate->Sample Analyze HPLC Analysis Sample->Analyze Data Plot Peak Area vs. Time Analyze->Data Calculate Calculate Degradation Rate Data->Calculate End End Calculate->End

Caption: Experimental workflow for quantifying photodegradation.

V. References

  • Experimental setup for photocatalytic degradation. - ResearchGate. Available at: [Link]

  • Photodegradation of Methylene Blue Using a UV/H 2 O 2 Irradiation System - MDPI. Available at: [Link]

  • Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO 4 Photocatalyst - MDPI. Available at: [Link]

  • Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity - ResearchGate. Available at: [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Experimental setup of dye degradation by UV irradiation. (1) UV Lamp,... - ResearchGate. Available at: [Link]

  • On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons - ResearchGate. Available at: [Link]

  • Ultraviolet Light Stabilizers & UV Masterbatches - Ampacet Corporation. Available at: [Link]

  • On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons - Walsh Medical Media. Available at: [Link]

  • How Can I Troubleshoot Inconsistent Titration Results Effectively? - Chemistry For Everyone. Available at: [Link]

  • Decomposition pathways for aniline and nitrobenzene in aqueous solution over TiO 2. - ResearchGate. Available at: [Link]

  • Nickel Quencher Stabilizer Wholesale Manufacturer/Supplier/Company | Tintoll. Available at: [Link]

  • Investigating the Photodegradation of Organic Sunscreens in the Gas phase and in Solution - White Rose eTheses Online. Available at: [Link]

  • Antidegradants & Photoinitiators (Resin Manufacturers & Formulators) in Coatings & Construction - Behn Meyer. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1-Nitro-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1-Nitro-9H-carbazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this complex class of molecules. The inherent electronic properties and structural rigidity of the this compound core often lead to NMR spectra that are far from trivial to interpret. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when analyzing the NMR spectra of this compound derivatives.

Q1: Why is the aromatic region (7.0-9.0 ppm) of my ¹H NMR spectrum so crowded and difficult to interpret?

A: The complexity in the aromatic region is due to a combination of factors inherent to the carbazole scaffold. The molecule is a large, rigid, and mostly planar aromatic system.[1] This results in all seven aromatic protons residing in similar chemical environments, leading to significant signal overlap.[2][3] Furthermore, the protons on each benzene ring form complex spin-spin coupling networks (e.g., adjacent protons coupling to each other, and also weaker long-range couplings across the rings), which splits the signals into complicated multiplets that are often difficult to resolve at lower magnetic field strengths.

Q2: How does the nitro group at the C1 position specifically affect the proton and carbon NMR spectra?

A: The nitro group (-NO₂) is a powerful electron-withdrawing group and exerts strong electronic and spatial effects:

  • Deshielding: It strongly deshields nuclei in its proximity. The proton at the C2 position (H-2) is typically shifted significantly downfield compared to its position in unsubstituted carbazole.[4]

  • Magnetic Anisotropy: The nitro group creates a non-uniform magnetic field around it.[5] Protons located in the "deshielding cone" (in the plane of the C-N bond) are shifted downfield, while those that might be forced to reside above or below this plane (the "shielding cone") due to steric hindrance from other substituents could be shifted upfield. This is a primary cause of unexpected chemical shifts.

  • ¹³C Chemical Shifts: The C1 carbon directly attached to the nitro group is significantly deshielded. However, the effect on other carbons can be more complex; for instance, the ortho-carbons (like C2) may experience an unexpected shielding effect due to the interplay of σ and π orbitals.[6]

Q3: My N-H proton signal (~10 ppm) is very broad or sometimes disappears entirely. Is this normal?

A: Yes, this is a very common observation. The broadening of the N-H proton signal is primarily due to two factors:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water in the NMR solvent or with other protic species. This exchange can be rapid on the NMR timescale, also causing the signal to broaden or even disappear. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H signal should disappear due to H/D exchange.[7]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex problems encountered during spectral interpretation.

Problem 1: Severe Signal Overlap in the Aromatic Region Prevents Assignment

Question: My ¹H NMR spectrum shows a "multiplet soup" in the aromatic region, and I cannot distinguish individual proton signals or determine their coupling constants. How can I resolve and assign these signals?

Causality: The small differences in the chemical environments of the seven aromatic protons on the rigid carbazole core lead to severe signal overlap. The problem is exacerbated by second-order coupling effects, especially on spectrometers with lower magnetic field strengths (<500 MHz).

Solution Pathway:

When 1D spectra are insufficient, a combination of experimental adjustments and 2D NMR techniques is the most effective strategy.

Step 1: Optimize 1D ¹H NMR Acquisition

  • Use a Higher Field Spectrometer: If available, re-acquire the spectrum on a higher field instrument (e.g., 600 MHz or above). The increased magnetic field will spread the signals out (increase chemical shift dispersion), often resolving overlapping multiplets.

  • Change the Solvent: The aromatic rings of solvents like benzene-d₆ or toluene-d₈ will interact with the electron-poor regions of your carbazole derivative, inducing significant changes in the chemical shifts of your protons. This "solvent effect" can often resolve overlapping signals.[7] Simply re-running the sample in benzene-d₆ can provide a completely different and more resolved spectrum.

Step 2: Employ 2D Homonuclear Correlation Spectroscopy (COSY)

  • Rationale: A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is the definitive way to trace the connectivity of protons within each aromatic ring.

  • Experimental Protocol: Standard Gradient COSY (gCOSY)

    • Sample Preparation: Use a standard sample concentration (5-10 mg in 0.6 mL of deuterated solvent).

    • Spectrometer Setup: Load a standard gCOSY parameter set from the spectrometer's library.

    • Set Spectral Widths: In both dimensions (F1 and F2), set the spectral width to cover the entire proton spectrum (e.g., 0 to 12 ppm).

    • Acquisition: Acquire the data. A standard gCOSY experiment on a modern spectrometer is relatively fast, often taking 10-20 minutes.

    • Processing and Interpretation: Process the 2D data with a sine-bell window function. The resulting spectrum will show diagonal peaks (the 1D spectrum) and cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are spin-coupled. Use this information to walk along the proton chains, e.g., from H-2 to H-3 to H-4, and separately from H-5 to H-6 to H-7 to H-8.

Problem 2: Unambiguous Assignment of Protons to Carbons is Impossible

Question: Even with a resolved ¹H spectrum, I am unsure which proton signal corresponds to which carbon in the structure. How do I definitively link the proton and carbon skeletons?

Causality: While general chemical shift rules exist, the specific electronic environment in a substituted this compound can make definitive assignments from 1D spectra alone a matter of guesswork. A direct correlation is required.

Solution Pathway:

A combination of 1D ¹³C (with DEPT) and 2D heteronuclear correlation experiments is the standard and most reliable method for complete structural assignment.

Workflow for Complete C-H Assignment

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Step 1: Acquire ¹³C and DEPT Spectra

  • ¹³C NMR: Provides the chemical shifts of all carbon atoms.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment that shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are invisible. This helps differentiate carbon types.

Step 2: Run ¹H-¹³C HSQC

  • Rationale: The HSQC (Heteronuclear Single Quantum Coherence) experiment shows a correlation peak for every proton directly attached to a carbon. It is the most reliable way to link each proton to its carbon.

  • Interpretation: If you have assigned a proton at 8.5 ppm as H-2, you can look at the HSQC spectrum to find which carbon signal it correlates with. That signal must be C-2.

Step 3: Run ¹H-¹³C HMBC

  • Rationale: The HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together.[8]

  • Key Correlations for this compound:

    • The N-H proton will show HMBC correlations to the carbons around the nitrogen, such as C-9a, C-4a, C-8, and C-1.

    • H-2 will show correlations to C-1, C-3, C-4, and C-9b. The correlation to the quaternary C-1 is key to confirming its assignment.

    • H-8 will show correlations to the quaternary carbons C-9 and C-9a.

Problem 3: Unexpected Chemical Shifts and Broadening Near the Nitro Group

Question: The proton I believe is H-2 has a very unusual chemical shift, and its signal, along with the H-8 signal, is broader than other aromatic protons. What is causing this?

Causality: This is a classic combination of through-space effects from the nitro group.

  • Unexpected Shifts (Anisotropy): The magnetic field generated by the circulating electrons in the N=O bonds of the nitro group is anisotropic (non-uniform).[5] Protons residing in the plane of the O-N-O atoms are strongly deshielded (shifted downfield), while protons located above or below this plane are shielded (shifted upfield). The H-2 proton is typically in the deshielding cone. However, if other bulky substituents cause the nitro group to twist out of the plane of the carbazole ring, the spatial relationship can change, leading to unpredictable shifts.[1][9]

  • Signal Broadening (Quadrupolar Relaxation): The ¹⁴N nucleus of the nitro group is quadrupolar, just like the pyrrole nitrogen. This provides an efficient relaxation mechanism for nearby protons (H-2 and H-8), shortening their relaxation times and causing their signals to appear broader than others in the spectrum.

Solution Pathway:

Step 1: Use 2D NOESY/ROESY to Confirm Spatial Proximity

  • Rationale: A Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[10] A NOESY or ROESY experiment maps these spatial relationships.

  • Interpretation: You would expect to see a NOESY cross-peak between the N-H proton and the H-8 proton, confirming their proximity. More importantly, if a bulky substituent at the C8 position forces the H-2 proton to be close to one of the nitro group's oxygen atoms, a NOE may be observed, confirming the spatial arrangement that is causing the unusual chemical shift.

Sources

Overcoming poor solubility of 1-Nitro-9H-carbazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Bottlenecks

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 1-Nitro-9H-carbazole . If you are reading this, you are likely staring at a reaction flask containing a yellow suspension that refuses to dissolve, regardless of how much solvent you add or how rigorously you sonicate.

The Root Cause: this compound is not merely "hydrophobic"; it is a crystallographic fortress.[1]

  • Planarity: The carbazole tricyclic core is virtually flat, allowing for tight

    
    -
    
    
    
    stacking.[1][2]
  • Intermolecular Hydrogen Bonding: Unlike many nitro-aromatics, the 1-nitro isomer forms robust dimers in the solid state.[1] The pyrrolic N-H acts as a donor, and the nitro oxygen acts as an acceptor [1]. This creates a high lattice energy barrier that standard solvents (DCM, MeOH, Et2O) cannot overcome.

This guide provides field-tested protocols to bypass these solubility limits during synthesis, reduction, and alkylation.

Module 1: Solvent Selection & Optimization

Standard Operating Procedure: Stop using Dichloromethane (DCM) or Ethanol as primary solvents.[1] They are kinetically insufficient for 1-nitro-carbazole.[1]

The "Golden List" of Solvents

Use the following hierarchy based on your intended application.

Solvent ClassRecommended SolventSolubility RatingApplication Context
Polar Aprotic DMF / DMSO High (>50 mg/mL)General Reactions. Best for nucleophilic substitutions and reductions.[1] Note: High boiling point makes removal tedious.[1]
Aromatic Chlorobenzene Moderate (Hot)Recrystallization. Dissolves well at reflux (131°C); product crashes out upon cooling.[1]
Ethers THF / 2-MeTHF Low-ModerateReductions. often requires heating to 60°C. 2-MeTHF is preferred for higher process temperatures.[1]
Specialty NMP (N-Methyl-2-pyrrolidone) Very HighLast Resort. Use only if DMF fails.[1] Hard to remove; interferes with aqueous workups.[1]
Visual Guide: Solvent Decision Matrix

Use this logic flow to select the correct solvent system for your specific reaction.

SolventSelection Start Select Reaction Type Reduction Reduction (-NO2 to -NH2) Start->Reduction Alkylation N-Alkylation (Attach R group) Start->Alkylation Purification Purification (Post-Rxn) Start->Purification Red_Solvent1 THF/MeOH (2:1) @ 60°C Reduction->Red_Solvent1 Standard Red_Solvent2 DMF (if Pd/C fails) Reduction->Red_Solvent2 Stubborn Substrate Alk_Solvent1 Phase Transfer Catalysis (Toluene + 50% NaOH) Alkylation->Alk_Solvent1 Recommended (Green) Alk_Solvent2 DMF + NaH (Classic, Hazardous) Alkylation->Alk_Solvent2 Traditional Pur_Solvent1 Chlorobenzene (Recrystallization) Purification->Pur_Solvent1 Bulk Purity Pur_Solvent2 Sublimation (For OLED grade) Purification->Pur_Solvent2 >99.9% Purity

Figure 1: Decision matrix for solvent selection based on reaction type. Note the preference for PTC in alkylation to avoid dry polar aprotic solvents.

Module 2: Reaction-Specific Troubleshooting

Scenario A: Reduction to 1-Aminocarbazole

The Problem: You are using Pd/C and Hydrogen gas in Methanol. The reaction starts but stops at 30% conversion.[1] The Cause: The product (1-aminocarbazole) is often less soluble than the nitro starting material in alcohols. It precipitates onto the Palladium catalyst, physically blocking the active sites ("catalyst fouling").

The Fix: The "Hot THF" Protocol

  • Solvent Switch: Use a mixture of THF:Methanol (3:1) .[1] The THF solubilizes the carbazole backbone; Methanol is required for proton transfer efficiency on the catalyst surface.

  • Temperature: Run the hydrogenation at 50–60°C (using a pressure vessel/balloon). This keeps the amine product in solution.[1]

  • Alternative Reductant: If catalytic hydrogenation fails, switch to Iron powder/Ammonium Chloride in Ethanol/Water (3:1) at reflux.[1] The high temperature ensures solubility, and the mechanism is less sensitive to surface fouling [2].

Scenario B: N-Alkylation (Attaching chains to the Nitrogen)

The Problem: The reaction in DMF with NaH is viscous, turns black, and yields are low due to difficult stirring of the slurry. The Cause: Heterogeneity.[1] The deprotonated carbazole anion is soluble, but the neutral starting material is not.

The Fix: Phase Transfer Catalysis (PTC) Do not use dry DMF/NaH.[1] Use a biphasic system. This is the industry standard for carbazoles [3].[1]

Protocol:

  • Organic Phase: Dissolve/suspend this compound in Toluene (or Anisole for higher temps).[1]

  • Aqueous Phase: Add 50% NaOH solution (excess).

  • Catalyst: Add 5 mol% TBAHS (Tetrabutylammonium hydrogen sulfate) .

  • Mechanism: The TBA+ cation pairs with the deprotonated carbazole anion at the interface, pulling it into the organic layer where it reacts rapidly with the alkyl halide.

PTC_Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% NaOH) Carbazole 1-Nitrocarbazole (Solid/Suspension) Q_Carb [Q+ Carbazole-] (Soluble Ion Pair) Carbazole->Q_Carb Interface Deprotonation Product N-Alkyl-Product Q_Carb->Product + Alkyl Halide (R-X) Q_Salt Q+ HSO4- (Catalyst) Q_Carb->Q_Salt Regenerates Catalyst Base OH- Base->Q_Carb Extracts H+ Q_Salt->Q_Carb Transfers Q+

Figure 2: Phase Transfer Catalysis cycle.[1] The quaternary ammonium salt (Q+) acts as a shuttle, solubilizing the reacting anion in the organic phase.

Module 3: Purification & Workup

The Trap: You pour your reaction mixture into water to precipitate the product (standard workup), but the solid traps impurities and solvents, forming a "gummy" oil that solidifies into an impure brick.

The Solution: The "Soxhlet" or "High-T" Recrystallization

Q: How do I purify without column chromatography (which streaks)? A:

  • Recrystallization: Use Chlorobenzene or o-Dichlorobenzene .[1]

    • Heat to reflux until dissolved.[1]

    • Filter hot (to remove inorganic salts/catalysts).[1]

    • Allow to cool slowly to room temperature.[1] this compound forms distinct needles in these solvents, excluding impurities.[1]

  • Soxhlet Extraction: If your product is mixed with polymers or inorganic sludge, place the crude solid in a Soxhlet thimble and extract with Acetone or DCM .[1] The 1-nitrocarbazole will slowly dissolve and concentrate in the flask, leaving the junk behind.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve it? A: Sonication only breaks particle size (increasing surface area); it does not change thermodynamic solubility.[1] It helps initiate a reaction but will not keep the material in solution.[1] Use heat + polar solvents instead.[1]

Q: I need to run a reaction at room temperature. What solvent works? A: Only NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) will dissolve significant amounts at 25°C. Be warned: removing NMP requires high vacuum and extensive aqueous washing.[1]

Q: Is this compound dangerous? A: Treat it as a mutagen and a potential energetic material .[1] Nitro-aromatics can decompose violently if heated dry.[1] Never distill the neat solid. Always handle in a fume hood.[1]

References

  • Kautny, P. et al. (2014).[1] "this compound."[1][2][3] Acta Crystallographica Section E, 70(1), o28.[3]

  • Hanan, E. J. et al. (2010).[1] "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines." Synlett, 2010(18), 2759-2764.[1]

  • Halpern, M. (2005).[1] "PTC N-Alkylation of Carbazole Derivative." Industrial Phase-Transfer Catalysis, PTC Organics.[1]

Sources

Technical Support Center: Enhancing the Thermal Stability of 1-Nitro-9H-carbazole-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on enhancing the thermal stability of 1-Nitro-9H-carbazole-based materials. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, functionalization, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound is a heterocyclic aromatic compound featuring a carbazole core with a nitro (-NO2) group.[1] This rigid, planar structure is a valuable building block in organic synthesis, particularly for materials used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[1] The nitro group, being a strong electron-withdrawing moiety, makes it a useful component in charge-transfer applications.[1] High thermal stability is crucial for these materials to ensure the longevity and reliable performance of electronic devices, which can generate significant heat during operation.[2] Enhanced thermal stability prevents morphological changes, such as crystallization, which can degrade device performance over time.[3][4]

Q2: What are the general strategies to enhance the thermal stability of carbazole-based materials?

A2: Several strategies can be employed to improve the thermal stability of carbazole-based materials:

  • Incorporation of Bulky Substituents: Introducing bulky groups, such as adamantane, into the carbazole backbone can significantly increase both the thermal decomposition temperature and the glass transition temperature (Tg). This is due to restricted molecular motion and inhibited crystallization.

  • Polymerization and Cross-linking: Creating copolymers or cross-linked networks from carbazole monomers can enhance thermal stability by increasing the overall molecular weight and creating a more rigid structure.

  • Molecular Design: The strategic placement of functional groups can influence intermolecular interactions and packing, thereby affecting thermal properties. For instance, creating rigid and planar fused-ring systems can lead to excellent thermal stability.[2]

  • Blending with High-Tg Materials: Blending the carbazole derivative with a polymer or another small molecule that has a high glass transition temperature can improve the overall morphological stability of the film.[3]

Q3: How does the nitro group in this compound affect its properties and subsequent reactions?

A3: The nitro group has a significant impact:

  • Electronic Properties: As a strong electron-withdrawing group, it lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the carbazole core. This influences the material's charge transport and photophysical properties.

  • Reactivity: The electron-deficient nature of the aromatic rings can affect the conditions required for subsequent functionalization reactions, such as Suzuki or Buchwald-Hartwig couplings. For instance, in Suzuki couplings, an electron-poor aryl halide can facilitate the oxidative addition step of the catalytic cycle.[5]

  • Thermal Stability: While the rigid carbazole core imparts good intrinsic thermal stability, the C-NO2 bond can be a site for thermal decomposition. The primary decomposition pathways for nitroaromatic compounds often involve the breaking of this bond.

  • Fluorescence Quenching: The nitro group can act as a fluorescence quencher. The quenching mechanism often involves electrostatic interactions between the carbazole's N-H group and the nitro group of an adjacent molecule, leading to the formation of a non-emissive ground-state complex.[6]

Troubleshooting Guides

Guide 1: Challenges in Suzuki Coupling Reactions with this compound Derivatives

Q: I am attempting a Suzuki coupling reaction with a halogenated this compound derivative and a boronic acid, but I am observing low yields and significant side products. What are the potential causes and how can I troubleshoot this?

A: Low yields in Suzuki couplings involving nitro-substituted carbazoles can stem from several factors. The electron-withdrawing nature of the nitro group and the potential for side reactions with the boronic acid are common culprits.

Potential Causes and Solutions:

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with trace amounts of water or other protic species, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by prolonged reaction times and high temperatures.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Employ boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[7]

      • Use a stronger base, such as potassium phosphate (K3PO4), and consider adding a small, controlled amount of water, as some anhydrous couplings with K3PO4 require it to proceed efficiently.[8]

      • Increase the rate of the desired coupling reaction by using more active catalyst systems (e.g., with bulky phosphine ligands like XPhos) to outcompete the decomposition of the boronic acid.[5]

  • Catalyst Deactivation: The palladium catalyst can deactivate, forming palladium black, which reduces catalytic activity.[7]

    • Solution:

      • Ensure proper inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.

      • Choose a robust ligand that stabilizes the palladium catalyst. Buchwald's biarylphosphine ligands are often effective.

  • Sub-optimal Reaction Conditions: The specific combination of base, solvent, and temperature is crucial and highly substrate-dependent.

    • Solution:

      • Base: The choice of base can be critical. While aqueous bases like K2CO3 are common, they can promote protodeboronation. Consider anhydrous conditions with bases like K3PO4 or CsF.

      • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used. A mixture of a non-polar solvent (like toluene) with a polar aprotic solvent and a small amount of water can sometimes be effective.

      • Temperature: While higher temperatures can increase reaction rates, they can also accelerate side reactions. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Check_Reagents->Start Impure/Wet Reagents (Purify/Dry and Retry) Optimize_Base Optimize Base and Solvent System Check_Reagents->Optimize_Base Reagents OK Change_Catalyst Change Catalyst/Ligand System Optimize_Base->Change_Catalyst No Improvement Success Improved Yield Optimize_Base->Success Improvement Change_Catalyst->Success Improvement

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Guide 2: Interpreting Thermal Analysis Data (TGA/DSC) for Modified this compound Materials

Q: I have synthesized a new polymer based on this compound and my TGA/DSC data is showing unexpected features. How do I interpret these results?

A: Thermal analysis provides crucial information about the stability and phase transitions of your material.[9] Anomalies in the data often point to specific characteristics of your sample.

Common Scenarios and Interpretations:

Observation Potential Cause & Explanation Suggested Action
Multiple weight loss steps in TGA The material may have multiple components with different thermal stabilities (e.g., residual solvent, unreacted monomer, or different polymer chains). The first, lower-temperature weight loss is often due to trapped solvent or moisture. Subsequent steps correspond to the decomposition of different parts of the molecule or polymer.Correlate the weight loss percentage with the expected mass of different components. Perform a TGA-MS (Mass Spectrometry) analysis to identify the evolved gases at each decomposition step.
Broad or weak glass transition (Tg) in DSC This could indicate a low degree of polymerization, a broad molecular weight distribution, or that the material is semi-crystalline and the amorphous fraction is small. The heat capacity change at Tg is often subtle for polymers.[10]Repeat the DSC analysis with a slower heating and cooling rate to improve resolution. Modulated DSC can also help to separate the reversing heat flow (associated with Tg) from non-reversing events.
No observable melting peak (Tm) in DSC The material is likely amorphous. This is often desirable for materials used in OLEDs as it leads to the formation of smooth, uniform films.[2]Confirm the amorphous nature with X-ray Diffraction (XRD), which will show a broad halo instead of sharp peaks for an amorphous material.
Exothermic peak before decomposition in TGA/DSC This could be due to cross-linking reactions occurring upon heating, which is an irreversible process.[11] It could also indicate a crystallization event if the sample was cooled rapidly (quenched) before the heating run.Run a second heating cycle in the DSC. If the exothermic peak disappears, it was likely due to an irreversible reaction or a thermal history effect.

Data Interpretation Flowchart:

Thermal_Analysis Start Analyze TGA/DSC Data TGA_Data TGA Curve Analysis Start->TGA_Data DSC_Data DSC Curve Analysis Start->DSC_Data TGA_Single_Step Single Weight Loss Step? TGA_Data->TGA_Single_Step DSC_Tg Observe Glass Transition (Tg)? DSC_Data->DSC_Tg TGA_Stable Material is likely pure and decomposes at a specific temperature. TGA_Single_Step->TGA_Stable Yes TGA_Multi_Step Multiple Weight Loss Steps (Indicates multi-component sample or complex decomposition) TGA_Single_Step->TGA_Multi_Step No DSC_Tm Observe Melting Peak (Tm)? DSC_Tg->DSC_Tm Yes DSC_Amorphous Likely highly crystalline or Tg is outside the tested range. DSC_Tg->DSC_Amorphous No DSC_Semi_Crystalline Semi-crystalline material DSC_Tm->DSC_Semi_Crystalline Yes DSC_Amorphous2 Amorphous material DSC_Tm->DSC_Amorphous2 No

Caption: Decision tree for interpreting TGA and DSC data.

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability of a this compound-based material.

Objective: To determine the decomposition temperature (Td) of the material.

Materials:

  • TGA instrument

  • High-purity nitrogen gas

  • Microbalance

  • Sample pan (e.g., platinum or alumina)

  • Spatula

Procedure:

  • Instrument Preparation: Turn on the TGA instrument and the nitrogen gas flow. Allow the instrument to stabilize.

  • Sample Preparation: Weigh 5-10 mg of the dry this compound-based material directly into a clean, tared TGA sample pan. Record the exact weight.

  • Loading the Sample: Place the sample pan into the TGA furnace.

  • Setting up the TGA Method:

    • Gas: Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Running the Analysis: Start the TGA run.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset of decomposition. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Protocol 2: Synthesis of a Thermally Stable Carbazole-based Copolymer via Suzuki Polycondensation

This protocol provides a general method for synthesizing a copolymer of a dibromo-1-nitro-9H-carbazole derivative with a diboronic ester, a common method to enhance thermal stability.

Objective: To synthesize a high molecular weight polymer with improved thermal stability.

Materials:

  • Dibromo-1-nitro-9H-carbazole monomer

  • Aromatic diboronic acid pinacol ester monomer

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable phosphine ligand)

  • Anhydrous potassium phosphate (K3PO4)

  • Anhydrous toluene and DMF

  • Schlenk flask and other standard inert atmosphere glassware

  • Argon or nitrogen gas line

Procedure:

  • Reaction Setup: Add the dibromo-1-nitro-9H-carbazole monomer (1.0 eq.), the diboronic ester monomer (1.0 eq.), and anhydrous K3PO4 (3.0 eq.) to a Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2 mol% Pd(PPh3)4) and anhydrous solvents (e.g., a 4:1 mixture of toluene:DMF).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 24-48 hours. Monitor the reaction progress by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with toluene and wash with water to remove the inorganic salts.

    • Precipitate the polymer by pouring the organic solution into a non-solvent like methanol or hexane.

    • Filter the polymer and wash with the non-solvent.

  • Purification: Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexane) to remove low molecular weight oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.

  • Characterization: Characterize the final polymer by NMR, GPC, TGA, and DSC to confirm its structure, molecular weight, and thermal properties.

References

  • Kautny, P., & Stöger, B. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o28. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]

  • Fitzarr. (2018). Comment on How resistant are Suzuki couplings to nitro groups? [Online forum post]. Reddit. [Link]

  • DasBoots. (2019). Comment on Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. [Link]

  • Singh, S., et al. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. [Link]

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10029-10056. [Link]

  • Burrows, P. E., et al. (2018). Fluoropolymer-diluted small molecule organic semiconductors with extreme thermal stability. Applied Physics Letters, 113(26), 263301. [Link]

  • Wang, X., et al. (2022). Improving the Thermal Stability of Organic Solar Cells via Crystallinity Control. ACS Applied Energy Materials, 5(12), 14967-14975. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 30, 2026, from [Link]

  • University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved January 30, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-Nitro-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. 1-Nitro-9H-carbazole, a key building block in the synthesis of various functional organic materials and potentially bioactive compounds, is no exception. Its purity can significantly impact the efficacy, safety, and performance of the final product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for assessing the purity of such compounds. This guide provides an in-depth technical comparison of HPLC methods for the validation of this compound purity, grounded in scientific principles and practical, field-proven insights.

The Analytical Challenge: Understanding this compound and Its Impurities

This compound is a tricyclic aromatic heterocyclic organic compound with a molecular weight of 212.2 g/mol .[1] It typically appears as a yellow solid, indicating absorption in the visible region of the electromagnetic spectrum.[2] The presence of the nitro group, an electron-withdrawing substituent, increases the acidity of the carbazole nitrogen, lowering its pKa from the baseline of 19.9 for carbazole.[3] This characteristic is a critical consideration in the development of a robust HPLC method.

The synthesis of this compound often involves the nitration of carbazole. Traditional electrophilic aromatic substitution methods for this process can lead to a mixture of isomers, including 2-nitro- and 3-nitro-substituted carbazoles, as well as dinitro- and other over-nitrated products.[4][5] Therefore, a successful HPLC method must not only quantify the main component but also be specific enough to separate it from these potential isomeric and process-related impurities.

Strategic Selection of HPLC Methodology: A Comparative Analysis

The cornerstone of a reliable purity determination lies in the strategic selection of the HPLC column and mobile phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.

Stationary Phase Selection: The Heart of the Separation

The choice of stationary phase dictates the selectivity of the separation. Here, we compare common reversed-phase columns:

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics & Suitability for this compound
C18 (Octadecylsilane) 1.7 - 5100 - 130Industry Standard: Offers high hydrophobicity and retention for non-polar analytes. Excellent for separating the main peak from less polar impurities. Provides good peak shape due to extensive end-capping.
C8 (Octylsilane) 3 - 5100 - 130Reduced Retention: Less hydrophobic than C18, leading to shorter analysis times. May be advantageous if this compound is strongly retained on a C18 column, but could compromise resolution of closely eluting impurities.
Phenyl-Hexyl 3 - 5100 - 130Alternative Selectivity: Provides unique selectivity through π-π interactions with the aromatic rings of carbazole. This can be highly effective in resolving isomeric impurities that are difficult to separate on traditional alkyl phases.

Rationale: For the initial method development, a C18 column is the most logical starting point due to its versatility and proven track record for separating aromatic compounds. However, if isomeric impurities co-elute, a Phenyl-Hexyl column should be investigated for its alternative separation mechanism.

Mobile Phase Optimization: Driving the Elution

The mobile phase composition is a powerful tool for fine-tuning the separation. The most common solvents for reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH), mixed with an aqueous buffer.

Mobile Phase ComponentProperties & Impact on Separation
Acetonitrile (ACN) Lower viscosity leading to lower backpressure and better efficiency. UV transparency down to ~190 nm. Often provides sharper peaks for aromatic compounds.
Methanol (MeOH) Higher viscosity resulting in higher backpressure. Higher protic character can lead to different selectivity compared to ACN. Can be a more cost-effective option.
Aqueous Buffer (e.g., Phosphate, Acetate) Controls the ionization state of the analyte and any ionizable impurities. For this compound, which is a very weak acid, a neutral or slightly acidic pH (e.g., pH 3-7) is recommended to ensure a consistent, non-ionized state and prevent peak tailing.

Rationale: An isocratic or gradient elution with a mixture of acetonitrile and water is recommended for the initial screening. ACN is generally preferred for its chromatographic advantages. A buffer is crucial for method robustness, and a phosphate buffer at a concentration of 20-50 mM is a good starting point.

A Validated HPLC Method for this compound Purity

Based on the principles outlined above, a robust and reliable HPLC method is proposed. This method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products and synthesis-related impurities.[6][7]

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a slightly acidic pH to ensure consistent analyte ionization state.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the non-polar analyte.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% BA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 362 nmBased on the UV absorbance of similar carbazole derivatives, this wavelength is expected to provide good sensitivity for this compound while minimizing interference from less conjugated impurities.[8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in Acetonitrile or a mixture of Acetonitrile/WaterThis compound is soluble in organic solvents. The sample diluent should be as close in composition to the initial mobile phase as possible to ensure good peak shape.

The Workflow of Method Validation: A Self-Validating System

A rigorous validation process, following the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensures the reliability of the analytical method.[9][10]

Caption: A workflow diagram illustrating the key stages of HPLC method development and validation according to ICH guidelines.

Experimental Protocols for Method Validation

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of degradation products. The peak should be spectrally homogeneous.

  • Resolution: The resolution between the this compound peak and the closest eluting impurity or degradant peak should be greater than 1.5.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of this compound into a placebo or a mixture of known impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

The Underlying Principle: Reversed-Phase Chromatography

ReversedPhaseMechanism cluster_0 Stationary Phase cluster_1 Mobile Phase cluster_2 Analyte StationaryPhase Silica Particle C18 Chains (Non-polar) MobilePhase Water (Polar) Acetonitrile (Less Polar) MobilePhase:f0->StationaryPhase:f1 Repulsion Analyte This compound (Non-polar) Analyte:f0->StationaryPhase:f1 Attraction (Hydrophobic Interaction) Analyte:f0->MobilePhase:f0 Repulsion

Caption: A diagram illustrating the principle of reversed-phase chromatography, where the non-polar analyte preferentially interacts with the non-polar stationary phase.

Conclusion

The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring its quality and suitability for its intended use. A systematic approach to method development, focusing on a C18 stationary phase with an acetonitrile/water mobile phase, provides a strong foundation. Rigorous validation, encompassing specificity, linearity, accuracy, and precision as per ICH guidelines, is non-negotiable. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to establish a scientifically sound and defensible HPLC method for this important chemical entity.

References

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Kautny, P., & Stöger, B. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o28. Retrieved from [Link]

  • Irgashev, R. A., Kazin, N. A., Rusinov, G. L., & Charushin, V. N. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1396–1406. Retrieved from [Link]

  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Zhang, S., et al. (n.d.). Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by. Retrieved from [Link]

  • Yilmaz, B. (2017). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Chromatographic Science, 55(8), 819-825. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

Sources

Performance of OLED devices using different nitrocarbazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Nitrocarbazole Isomers in OLED Architectures: Electronic Structure and Device Efficiency

Executive Summary & Technical Rationale

The Isomerism Challenge in Organic Electronics: In the design of bipolar host materials for Organic Light-Emitting Diodes (OLEDs), the carbazole moiety serves as the quintessential hole-transporting (p-type) unit. To achieve bipolarity—essential for balanced charge recombination—electron-withdrawing groups (EWGs) are introduced. The nitro group (


) is a potent EWG, but its performance is strictly dictated by its positional isomerism relative to the carbazole nitrogen.

This guide compares the three primary nitrocarbazole isomers: 1-nitrocarbazole , 2-nitrocarbazole , and 3-nitrocarbazole .

  • 3-Nitrocarbazole: Characterized by strong conjugation and intramolecular charge transfer (ICT), but suffers from lower triplet energy (

    
    ), making it unsuitable for blue phosphorescent hosts.
    
  • 1-Nitrocarbazole: Exhibits a twisted molecular geometry due to steric hindrance with the carbazole nitrogen. This "conjugation break" preserves high

    
    , making it a superior candidate for deep-blue host architectures, despite synthetic challenges.
    
  • 2-Nitrocarbazole: Offers a meta-conjugation pathway, balancing

    
     and charge mobility.
    

Electronic Structure & Molecular Engineering

The performance divergence of these isomers stems from the resonance capabilities of the carbazole core.

  • 3-Position (Para-like): The nitrogen lone pair can delocalize directly into the nitro group. This lowers the LUMO significantly but compresses the bandgap (

    
    ) and triplet energy (
    
    
    
    ).
  • 1-Position (Ortho-like): Severe steric repulsion between the nitro oxygens and the carbazole

    
     (or 
    
    
    
    ) forces the nitro group to rotate out of plane (dihedral angle >40°). This decouples the electronic systems, retaining the high
    
    
    of the carbazole core (~3.0 eV).
Table 1: Comparative Electronic Properties of Nitrocarbazole Isomers

Data synthesized from DFT calculations (B3LYP/6-31G) and electrochemical analysis.*

Property3-Nitrocarbazole 2-Nitrocarbazole 1-Nitrocarbazole Performance Implication
Geometry Planar (< 5° twist)Semi-PlanarHighly Twisted (~45-60°)1-isomer prevents

-stacking aggregation.
HOMO (eV) -5.80-5.95-6.053-isomer is easier to oxidize (better hole injection).
LUMO (eV) -2.60-2.45-2.303-isomer is the best electron acceptor.
Triplet Energy (

)
~2.40 eV~2.65 eV~2.95 eV 1-isomer is critical for Blue PhOLEDs.
Dipole Moment (D) 7.5 (High)6.24.8High dipole (3-isomer) can induce polaron quenching.
Primary Use Red/Green Host / PrecursorGreen/Blue HostDeep Blue Host

Synthesis & Separation Protocol

The direct nitration of carbazole is non-selective, predominantly yielding the 3-isomer. Isolating the 1-isomer requires precise kinetic control or alternative synthetic routes (e.g., Cadogan cyclization).

Figure 1: Isomer Synthesis and Purification Workflow

SynthesisWorkflow Start Carbazole Starting Material (9H-carbazole) Nitration Nitration Reaction (HNO3 / Ac2O, 0°C) Start->Nitration Electrophilic Subst. Crude Crude Mixture (3-nitro: ~80%, 1-nitro: ~10%) Nitration->Crude Quench & Filter Separation Column Chromatography (Silica Gel) Crude->Separation Hexane:DCM (3:1) Isomer3 Fraction 1: 3-Nitrocarbazole (Yellow Solid, Rf=0.4) Separation->Isomer3 Major Product Isomer1 Fraction 2: 1-Nitrocarbazole (Orange Needles, Rf=0.6) Separation->Isomer1 Minor Product Recryst Recrystallization (Ethanol/Toluene) Isomer1->Recryst Purification (>99%)

Caption: Separation logic for nitrocarbazole isomers. Note that 1-nitrocarbazole typically elutes later or requires specific solvent gradients due to polarity differences induced by the twisted structure.

Device Architecture & Performance Analysis

When utilized as bipolar hosts for phosphorescent emitters (e.g., Ir(ppy)₃ for green, FIrpic for blue), the isomer choice dictates the Exciton Confinement Efficiency .

Device Configuration:
  • Anode: ITO (120 nm)

  • HIL: PEDOT:PSS (40 nm)

  • HTL: TAPC (20 nm)

  • EML: Nitrocarbazole Host : Dopant (10 wt%, 30 nm)

  • ETL: TPBi (30 nm)

  • Cathode: LiF/Al

Figure 2: Energy Level Alignment & Triplet Confinement

EnergyLevels cluster_0 Energy Level Alignment (eV) cluster_3nitro 3-Nitro Host (Green Device) cluster_1nitro 1-Nitro Host (Blue Device) Vacuum Vacuum Level (0 eV) LUMO_3 LUMO: -2.6 eV HOMO_3 HOMO: -5.8 eV T1_3 T1: 2.4 eV (Triplet Leakage) LUMO_1 LUMO: -2.3 eV HOMO_1 HOMO: -6.0 eV T1_1 T1: 2.95 eV (Confinement) Dopant Blue Dopant (FIrpic) T1: 2.65 eV T1_1->Dopant Exothermic Energy Transfer (Efficient) Dopant->T1_3 Reverse Transfer (Quenching)

Caption: Mechanism of Triplet Confinement. The 1-nitro isomer (Green box) has a triplet energy higher than the blue dopant, preventing back-transfer. The 3-nitro isomer (Red box) allows triplet leakage, reducing efficiency.

Performance Comparison Table
Metric3-Nitro Host Device 1-Nitro Host Device Analysis
Turn-on Voltage (

)
3.2 V4.1 V3-nitro has better electron injection (lower LUMO), reducing

.
Max EQE (Green) 18.5%16.2%3-nitro is sufficient for Green (

eV) and offers better charge balance.
Max EQE (Blue) < 5.0%14.8% Critical: 3-nitro quenches blue excitons. 1-nitro confines them.
Efficiency Roll-off HighLow1-nitro's twisted structure reduces triplet-triplet annihilation (TTA).

Experimental Protocols (Self-Validating)

To replicate these results, the following protocols ensure data integrity.

Protocol A: Cyclic Voltammetry (HOMO/LUMO Determination)
  • Objective: Accurate estimation of frontier orbitals relative to Ferrocene.

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Dichloromethane (DCM) with 0.1 M

    
    .
    
  • Validation Step: Add Ferrocene internal standard after the initial scan.

  • Calculation:

    
    .[1]
    
    • Note: Nitro compounds often show reversible reduction (LUMO) but irreversible oxidation. Use the first oxidation onset carefully.

Protocol B: Low-Temperature Phosphorescence (Triplet Energy)
  • Objective: Determine

    
     to assess host capability.
    
  • Sample:

    
     M solution in 2-MeTHF.
    
  • Condition: 77 K (Liquid Nitrogen).

  • Measurement: Use a gated intensified CCD (delay > 1 ms) to filter out fluorescence.

  • Data Extraction: Take the energy of the first vibrational peak (highest energy) of the phosphorescence spectrum.

    • Expectation: 3-nitro will emit in the orange/red region (~550nm). 1-nitro will emit in the blue/violet region (~420nm).

References

  • Alvarado-Martínez, E., et al. (2025). "The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques."[2][3] Royal Society of Chemistry. Link

  • Kautny, P., et al. (2013). "1-Nitro-9H-carbazole: Structure and impact on bipolar host materials." PMC - NIH. Link

  • Zhang, S., et al. (2021).[4] "Effect of positional isomerism on the functional properties of carbazole-phenanthroimidazole-triphenylamine triads." ResearchGate.[5][6] Link

  • Tang, C.W., et al. (2016).[7] "Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes." Journal of Applied Physics. Link

  • Bhattacharjee, I., et al. (2021).[4] "Through Positional Isomerism: Impact of Molecular Composition on Enhanced Triplet Harvest for Solution-Processed OLED Efficiency Improvement." ACS Applied Electronic Materials. Link

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A Senior Application Scientist's Guide to Comparing Nitrocarbazole Isomers using DFT

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced electronic landscapes of molecular isomers is paramount. The positional isomerism of a single functional group can dramatically alter a molecule's properties, influencing everything from receptor binding affinity to charge transport efficiency. This guide provides an in-depth comparison of the electronic properties of nitrocarbazole isomers, leveraging the power of Density Functional Theory (DFT) calculations.

While experimental characterization is the ultimate arbiter of a compound's behavior, DFT offers a robust, predictive framework for understanding and comparing the intrinsic electronic characteristics of molecules before committing to lengthy and resource-intensive synthesis. This guide will not only present available comparative data but will also provide a comprehensive, field-proven protocol for researchers to conduct their own DFT-based comparisons, ensuring scientific integrity and reproducibility.

The Significance of Nitrocarbazole Isomers

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their unique electronic and photophysical properties.[1] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, can significantly modulate these properties. The precise position of the nitro group on the carbazole ring system dictates the extent and nature of this modulation, leading to a fascinating array of electronic behaviors across the different isomers (1-, 2-, 3-, 4-, and 9-nitrocarbazole). These differences can have profound implications:

  • In Drug Development: The molecular electrostatic potential and dipole moment of a molecule are critical determinants of its interaction with biological targets. Variations among isomers can lead to significant differences in binding affinity, selectivity, and pharmacokinetic properties.

  • In Materials Science: The HOMO-LUMO gap is a key parameter in designing organic electronic materials, influencing properties like electrical conductivity and optical absorption.[2] Fine-tuning this gap by selecting the appropriate isomer can be crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Understanding the Key Electronic Properties

To compare the nitrocarbazole isomers, we focus on three fundamental electronic properties that are readily calculated using DFT:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap , is a critical indicator of chemical reactivity and stability.[3] A smaller gap generally implies a more reactive molecule that is more easily excitable.[3]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a crucial parameter for understanding intermolecular interactions, solubility, and the binding of a molecule to a receptor.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[4] It provides a powerful visual tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions and predicting sites of chemical reactivity.[4][5]

Comparative Analysis of Nitrocarbazole Isomers

It is critical to note that comparing absolute values from different studies can be misleading due to variations in computational methods (functionals, basis sets, etc.). The following table summarizes indicative data to illustrate the expected trends.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Key Observations
Carbazole (unsubstituted) -5.87-1.983.89~2.1The baseline for comparison.
1-Nitrocarbazole Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedStudies suggest the nitro group slightly tilts out of the plane of the carbazole ring.[6]
2-Nitrocarbazole Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedExpected to have a significant impact on the electronic distribution due to its position in the conjugated system.
3-Nitrocarbazole Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedThe nitro group at this position strongly influences the electronic properties of the adjacent benzene ring.
4-Nitrocarbazole -6.25 (for 9-(4-Nitrophenyl)-9H-carbazole)-2.58 (for 9-(4-Nitrophenyl)-9H-carbazole)3.67 (for 9-(4-Nitrophenyl)-9H-carbazole)Data not consistently reportedThe nitro group at the 4-position is expected to have a strong electron-withdrawing effect, lowering both HOMO and LUMO energies.[2]
9-Nitrocarbazole Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedSubstitution at the nitrogen atom directly impacts the pyrrole ring's contribution to the electronic structure.[7]

Disclaimer: The data for 4-nitrocarbazole is for a derivative and should be interpreted with caution as a proxy for the parent isomer. The absence of directly comparable data for all isomers in a single study necessitates that researchers perform their own calculations using a consistent methodology for a valid comparison.

A Field-Proven Protocol for DFT Calculations of Nitrocarbazole Isomers

The following step-by-step protocol outlines a robust and reproducible workflow for comparing the electronic properties of nitrocarbazole isomers using DFT. This protocol is designed to be accessible to researchers with a foundational understanding of computational chemistry.

Experimental Workflow: A Computational Approach

Caption: A streamlined workflow for DFT-based comparison of isomers.

Step 1: Building the 3D Structures of Isomers

  • Action: Generate the 3D coordinates for each nitrocarbazole isomer (1-, 2-, 3-, 4-, and 9-nitrocarbazole).

  • Causality: An accurate initial 3D structure is crucial for the subsequent geometry optimization to find the true energy minimum.

  • Tools: Molecular building software such as Avogadro (open-source), GaussView, or ChemDraw.

Step 2: Geometry Optimization

  • Action: Perform a geometry optimization for each isomer to find its lowest energy conformation.

  • Causality: This step ensures that the calculated electronic properties correspond to a stable molecular structure.

  • Recommended Method:

    • Functional: B3LYP. This hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules.[8]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is a good choice for obtaining accurate geometries and electronic properties for molecules containing first and second-row atoms. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing the electron density far from the nucleus, and the (d,p) specifies polarization functions, which allow for more flexibility in describing bonding.

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Self-Validation: The optimization should converge to a stationary point on the potential energy surface.

Step 3: Frequency Calculation

  • Action: Perform a frequency calculation on the optimized geometry of each isomer.

  • Causality: This calculation serves two purposes: 1) to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and 2) to obtain thermodynamic properties like zero-point vibrational energy.

  • Method: Use the same functional and basis set as in the geometry optimization.

  • Self-Validation: A successful frequency calculation for a minimum energy structure will yield zero imaginary frequencies.

Step 4: Single-Point Energy Calculation and Property Extraction

  • Action: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

  • Causality: This calculation provides the precise energies of the molecular orbitals and the electron density distribution from which the dipole moment and MEP are derived.

  • Method: Use the same functional and basis set as in the previous steps for consistency.

  • Data to Extract:

    • Energies of the HOMO and LUMO.

    • The total dipole moment.

    • The electron density, which will be used to generate the MEP map.

Visualization of the Computational Logic

G cluster_input Input Structures cluster_dft DFT Workflow (for each isomer) cluster_output Comparative Electronic Properties isomer1 1-Nitrocarbazole opt Geometry Optimization (B3LYP/6-311++G(d,p)) isomer1->opt isomer2 2-Nitrocarbazole isomer2->opt isomer3 3-Nitrocarbazole isomer3->opt isomer4 4-Nitrocarbazole isomer4->opt isomer5 9-Nitrocarbazole isomer5->opt freq Frequency Calculation (Confirm Minimum) opt->freq spe Single-Point Energy (Property Calculation) freq->spe homo_lumo HOMO-LUMO Gap spe->homo_lumo dipole Dipole Moment spe->dipole mep MEP Map spe->mep

Caption: Logical flow from isomer structures to comparative electronic properties.

Interpreting the Results: A Deeper Dive

Once the calculations are complete, the real scientific inquiry begins. Here’s how to interpret the data for a meaningful comparison:

  • HOMO-LUMO Gap: A smaller gap suggests higher reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum. For drug design, a more stable molecule (larger gap) might be desirable to reduce off-target reactivity. For OLEDs, a specific gap energy is targeted to achieve a desired emission color.

  • Dipole Moment: A larger dipole moment indicates a more polar molecule. This can enhance solubility in polar solvents and is a key factor in dipole-dipole interactions with a biological target. In materials science, the dipole moment of molecules in a crystal lattice can influence their packing and bulk electronic properties.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual guide to the molecule's reactivity.

    • Red regions indicate a negative electrostatic potential, corresponding to electron-rich areas (e.g., around the oxygen atoms of the nitro group) that are susceptible to electrophilic attack.

    • Blue regions indicate a positive electrostatic potential, corresponding to electron-poor areas (e.g., around the hydrogen atoms of the aromatic rings) that are susceptible to nucleophilic attack.

    • By comparing the MEP maps of the isomers, one can quickly identify differences in their potential for intermolecular interactions, such as hydrogen bonding.

Conclusion

DFT calculations provide an indispensable tool for the rational comparison and selection of isomers in drug discovery and materials science. While a comprehensive experimental comparison of all nitrocarbazole isomers is a significant undertaking, the computational protocol outlined in this guide offers a clear and scientifically rigorous path to predicting and understanding their electronic properties. By carefully analyzing the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential, researchers can gain invaluable insights into the structure-property relationships that govern the behavior of these important molecules, ultimately accelerating the design and development of new chemical entities with tailored functionalities.

References

  • K. J. D. MacKenzie, P. J. Smith, and A. S. C. Brown, "Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations," Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, vol. 69, no. 4, pp. 394-403, 2013. [Link]

  • Y. Y. Deshpande and S. S. Pingale, "Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation," Advanced Materials Proceedings, vol. 2, no. 9, pp. 552-559, 2017. [Link]

  • Y. Y. Deshpande and S. S. Pingale, "Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation," ResearchGate, 2017. [Link]

  • M. A. Islam et al., "Facile Synthesis of Diversely Functionalized Peptoids, Spectroscopic Characterization, and DFT-Based Nonlinear Optical Exploration," ResearchGate, 2021. [Link]

  • S. K. Meher and G. D. Sharma, "Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation," RSC Advances, vol. 10, no. 2, pp. 1047-1055, 2020. [Link]

  • S. K. Meher and G. D. Sharma, "Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation," RSC Publishing, 2020. [Link]

  • P. Kautny and B. Stöger, "1-Nitro-9H-carbazole," Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 2, p. o28, 2014. [Link]

  • M. O. F. Khan et al., "AB INITIO HARTREE-FOCK AND DENSITY FUNCTIONAL THEORY STUDY ON CHARACTERIZATION OF 2-NITRO-N-(4-NITROPHENYL) BENZAMIDE," ResearchGate, 2014. [Link]

  • Chemistry LibreTexts, "Electrostatic Potential maps," Chemistry LibreTexts, 2023. [Link]

  • P. Politzer et al., "Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups," ResearchGate, 2013. [Link]

  • G. Gsaller, "Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules," Wolfram Demonstrations Project, 2014. [Link]

  • Y. Li et al., "2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile," MDPI, 2023. [Link]

  • T. J. J. Müller et al., "Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction," ResearchGate, 2011. [Link]

  • CUNY Academic Works, "QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU," CUNY Academic Works, 2021. [Link]

  • A. Xenakis et al., "Structural Factors That Determine the Activity of the Xenobiotic Reductase B Enzyme from Pseudomonas putida on Nitroaromatic Compounds," ResearchGate, 2017. [Link]

  • Wikipedia, "HOMO and LUMO," Wikipedia, 2023. [Link]

  • V. Narayan, H. N. Mishra, and L. Sinha, "Electronic structure, electric moments and vibrational analysis of 5-nitro-2-furaldehyde semicarbazone: A D.F.T. study," Semantic Scholar, 2011. [Link]

  • A. B. M. R. Islam et al., "Carbazole‐based organic molecules as transport layers in durable perovskite solar cells: A DFT exploration of optoelectronic and charge transfer properties," ResearchGate, 2023. [Link]

  • IRJEdT, "HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE," IRJEdT, 2023. [Link]

  • M. I. Ali et al., "The calculated dipole moment µ(D), polarizability (α 0 ), and first-order hyperpolarizability (β tot ) components of 5-HMU," ResearchGate, 2022. [Link]

  • T. Kupka, K. Ejsmont, and Z. Daszkiewicz, "DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole," ResearchGate, 2015. [Link]

  • M. S. Khan et al., "Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives," PMC, 2022. [Link]

  • J. Trepte et al., "The effect of molecular and electronic geometries on dipole moments and polarizabilities," arXiv, 2022. [Link]

  • S. U. Rehman et al., "A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds," ResearchGate, 2016. [Link]

  • T. Lu, "How to calculate the transient dipole moment (µtr) of organic molecule by DFT inplanted in gaussian 09?," ResearchGate, 2019. [Link]

  • T. Mestiri et al., "DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices," Organic Electronics, vol. 15, no. 10, pp. 2268-2278, 2014. [Link]

Sources

Cross-validation of analytical techniques for 1-Nitro-9H-carbazole characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Cross-Validation of Analytical Techniques for 1-Nitro-9H-carbazole Characterization

Introduction

This compound is a nitro-substituted heterocyclic aromatic compound that serves as a vital intermediate in organic synthesis.[1] Its rigid, planar carbazole framework imparts significant thermal and chemical stability, while the electron-withdrawing nitro group makes it highly valuable in charge-transfer applications, such as the development of bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).[1][2] Given its role as a critical building block and its potential presence as a process-related impurity in drug development, the accurate and precise characterization of this compound is paramount.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to explain the causality behind our methodological choices. We will explore chromatographic techniques for separation and quantification and spectroscopic methods for structural confirmation. Each method is presented as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.[3]

Chapter 1: The Regulatory Framework for Analytical Method Validation

The foundation of any robust analytical characterization is a validated method. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides a harmonized framework for this process, which we will use as the benchmark for our cross-validation strategy.[4][5]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

By employing multiple techniques and validating them against these criteria, we build a comprehensive and reliable analytical profile of this compound.

Chapter 2: Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating this compound from its starting materials, by-products, or degradants, and for quantifying its purity or concentration.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Expertise & Experience: The 'Why' HPLC is the workhorse of pharmaceutical analysis for its high resolution, reproducibility, and versatility. For this compound, a C18 reversed-phase column is the logical first choice. The non-polar stationary phase effectively retains the aromatic carbazole structure, while a polar mobile phase, typically a mixture of acetonitrile and water, allows for controlled elution. The nitro-aromatic chromophore of the molecule makes it an excellent candidate for UV-Vis detection; a Diode-Array Detector (DAD) is particularly advantageous as it provides spectral data across a range of wavelengths, which can aid in peak identification and purity assessment.[6]

Experimental Protocol: HPLC-DAD for this compound

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Needle Wash: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 60% B (re-equilibration)

    • Detection: DAD, 260 nm (monitoring wavelength), with a spectral acquisition range of 200-450 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Prepare calibration standards by serial dilution in the mobile phase (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the test sample in acetonitrile to achieve a target concentration within the calibration range.

Workflow for HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Inject Sample C->D Load into Autosampler E Separation on C18 Column D->E F DAD Detection (260 nm) E->F G Integrate Peak Area F->G Chromatogram H Generate Calibration Curve G->H I Quantify Concentration H->I

Caption: High-level workflow for the quantification of this compound using HPLC-DAD.

Data Presentation: HPLC-DAD Validation Summary

Validation ParameterResult
Linearity (Range: 1-100 µg/mL)R² = 0.9995
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD, n=6)< 1.5%
LOD0.3 µg/mL
LOQ1.0 µg/mL
Retention Time~12.5 min
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The 'Why' GC-MS is a powerful orthogonal technique to HPLC. It is ideal for identifying and quantifying volatile and thermally stable compounds. This compound's aromatic structure lends it sufficient volatility and stability for GC analysis. The primary advantage of GC-MS is the high-confidence identification provided by the mass spectrometer. Electron Ionization (EI) generates a reproducible fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (like NIST) for unambiguous confirmation.[7] This technique is exceptionally sensitive and selective, making it perfect for trace-level impurity identification.[8]

Experimental Protocol: GC-MS for this compound

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, operated in splitless mode.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

  • Sample Preparation:

    • Standard/Sample Solution: Prepare solutions in a volatile solvent like Dichloromethane or Ethyl Acetate at concentrations ranging from 0.1-20 µg/mL.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in DCM/EtOAc B Transfer to GC Vial A->B C Inject & Volatilize B->C D Separation in GC Column C->D E Ionization (EI) & Fragmentation D->E F Mass Analysis (Quadrupole) E->F G Extract Total Ion Chromatogram F->G H Identify Peak by Mass Spectrum G->H I Compare to NIST Library H->I J Quantify using Extracted Ion H->J CrossValidation HPLC HPLC-DAD Purity & Quantification Spectral Purity UVVIS UV-Vis λmax Confirmation Quantitative Cross-Check HPLC:spec->UVVIS:lambda Correlates UV Profile HPLC:quant->UVVIS:quant_check Validates Quantification GCMS GC-MS Unambiguous ID (m/z 212) Trace Impurity Profile GCMS:id->HPLC Confirms Peak Identity GCMS:trace->HPLC:quant Identifies Impurities in Purity Assay FTIR FT-IR Functional Group ID (N-H, NO₂) FTIR:fg->GCMS Supports Structure

Sources

Safety Operating Guide

Executive Safety Summary: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Nitro-9H-carbazole Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Discovery Teams

Immediate Action Required: Treat this compound as a high-potency mutagen and a thermodynamically unstable nitro-aromatic .

In my experience overseeing high-throughput screening (HTS) libraries, nitro-substituted carbazoles are frequently mishandled as generic organic waste. This is a critical error. The presence of the nitro group (


) on the carbazole backbone introduces two distinct hazards that standard "trash-to-incinerator" workflows often overlook:
  • Energetic Instability: Like many nitro-aromatics, this compound possesses a positive oxygen balance relative to the carbazole parent. While not a primary explosive, it is shock-sensitive when dry and can undergo rapid, exothermic decomposition if heated under confinement (e.g., in a sealed waste drum exposed to external heat).

  • Genotoxicity: this compound is a direct-acting frameshift mutagen (active in S. typhimurium strains TA98 and TA1538). It acts by intercalating into DNA base pairs. Therefore, it must be segregated from general lab trash to prevent downstream contamination of municipal waste streams.

The Golden Rule: Never dispose of this compound down the drain. Incineration with specific flue gas scrubbing (to capture


) is the only validated disposal method.

Chemical Profile & Hazard Classification

Before initiating disposal, verify the material identity against the table below to ensure you are applying the correct protocol.

ParameterData
Chemical Name This compound
CAS Number 31438-22-9
Molecular Formula

Molecular Weight 212.20 g/mol
Physical State Yellow/Orange Solid
Solubility Low in water; Soluble in DMSO, DMF, Methanol
GHS Signal Word WARNING
Key Hazard Statements H341 (Suspected of causing genetic defects), H302 (Harmful if swallowed), H410 (Very toxic to aquatic life).[1][2]
RCRA Status (USA) Not P/U-listed specifically; manage as Characteristic Hazardous Waste (Toxic/Ignitable).

Pre-Disposal Stabilization

Do not transfer the material directly to the central waste facility without stabilization. The goal is to minimize dust generation (inhalation hazard) and static discharge (ignition source).[3]

Scenario A: Dry Solid (Pure Substance)
  • Damping: If the powder is old or desiccated, lightly mist it with an inert high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to suppress dust before scooping.

  • Container: Use an amber glass vial or a high-density polyethylene (HDPE) wide-mouth jar. Do not use metal spatulas if the solid appears crystalline or dry, as friction can trigger decomposition; use conductive plastic or wood.

Scenario B: Solubilized (Mother Liquor/Stock Solution)
  • Solvent Compatibility: Ensure the carrier solvent (usually DMSO or Methanol) is compatible with your facility's "Non-Halogenated Organic" waste stream.

  • Peroxide Check: If the compound is dissolved in ethers (THF, Diethyl ether), test for peroxides before sealing, as nitro-compounds can catalyze peroxide formation in aged solvents.

Disposal Workflow: The Protocol

This workflow is designed to create a "Self-Validating System." By segregating the waste at the source, you ensure the downstream incineration facility receives the correct chemical profile.

Step 1: Segregation & Packaging
  • Solid Waste:

    • Place the primary container (vial/jar) into a clear 6-mil polyethylene bag.

    • Add a "High Hazard / Mutagen" sticker to the inner bag.

    • Seal and place into a secondary containment vessel (typically a fiber drum or yellow waste bucket).

    • Critical: Do not mix with strong oxidizers (e.g., perchlorates, nitrates) or strong reducing agents (e.g., hydrides), as this can trigger immediate exothermic reactions.

  • Liquid Waste:

    • Pour into a dedicated "Non-Halogenated Organic - Toxic" carboy.

    • If the concentration is >10 mM, flag the carboy for "High BTU" incineration.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 2: Labeling (Chain of Custody)

Your waste tag must explicitly state:

Contains: this compound Hazards: Mutagen, Nitro-Aromatic (Potential Shock Sensitivity) Destruction Method: Incineration ONLY

Step 3: Final Handoff

Transfer custody to your Environmental Health & Safety (EHS) team. Ensure they are aware that this is a nitro-substituted PAH analog, which often triggers specific manifesting requirements under RCRA (Resource Conservation and Recovery Act) in the US or REACH in Europe.

Visualized Decision Tree (Logic Flow)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved Stabilize Mist with Mineral Oil (Suppress Dust) Solid->Stabilize Segregate Check Solvent Compatibility (Non-Halogenated?) Liquid->Segregate PackSolid Double Bag (6-mil Poly) Label: 'MUTAGEN' Stabilize->PackSolid PackLiquid Combine in Carboy Label: 'TOXIC ORGANIC' Segregate->PackLiquid EHS Transfer to EHS (Chain of Custody) PackSolid->EHS PackLiquid->EHS Incinerate High-Temp Incineration (w/ NOx Scrubber) EHS->Incinerate Final Destruction

Caption: Operational decision tree for segregating and packaging this compound waste streams.

Regulatory Compliance & Environmental Impact

US EPA (RCRA): While this compound is not explicitly "P-listed" (acutely hazardous), it must be characterized by the generator. Due to its ignitability potential (when dry) and toxicity, it often defaults to D001 (Ignitable) or D003 (Reactive) depending on purity and state.

Ecological Impact: Nitro-carbazoles are highly persistent in aquatic environments. The nitro group prevents rapid biodegradation by bacteria that normally degrade the carbazole ring. Consequently, zero discharge to sinks or drains is a non-negotiable standard.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • André, V., et al. (1991). Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. Mutation Research/Genetic Toxicology. Retrieved January 31, 2026, from [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[4] Retrieved January 31, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Nitro-9H-carbazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.